molecular formula C7H10O2 B7820778 Methyl sorbate

Methyl sorbate

Cat. No.: B7820778
M. Wt: 126.15 g/mol
InChI Key: KWKVAGQCDSHWFK-UHFFFAOYSA-N
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Description

Methyl 2,4-hexadienoate is a natural product found in Annona muricata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl hexa-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKVAGQCDSHWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878956
Record name 2,4-HEXADIENOIC ACID, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid; fruity, sweet, anise aroma
Record name Methyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; miscible in oils, soluble (in ethanol)
Record name Methyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.933-0.938
Record name Methyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1515-80-6
Record name Methyl 2,4-hexadienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1515-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-HEXADIENOIC ACID, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hexa-2,4-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: Beyond the Flavor Profile of Methyl Sorbate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry and Isomerism of Methyl Sorbate

For Researchers, Scientists, and Drug Development Professionals

Methyl sorbate, the methyl ester of hexa-2,4-dienoic acid, is a compound recognized for its characteristic fruity aroma, lending itself to applications as a flavoring agent and fragrance in the food and cosmetic industries.[1][2][3] However, for the discerning scientist and drug development professional, its utility extends far beyond sensory attributes. Methyl sorbate serves as a versatile starting material and structural motif in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

In the realm of molecular design and synthesis, an appreciation of a molecule's three-dimensional architecture is not merely academic; it is fundamental. The spatial arrangement of atoms—its stereochemistry—governs the molecule's physical properties, its reactivity, and, most critically, its biological activity. Different isomers of the same compound can exhibit dramatically different pharmacological effects, potencies, and toxicological profiles.

This guide provides a deep dive into the stereochemistry of the methyl sorbate molecule. We will deconstruct its potential for isomerism, explore the analytical methodologies required to distinguish and separate these isomers, and discuss the profound implications of stereochemical control in research and development.

The Molecular Blueprint: Uncovering the Potential for Isomerism

To understand the isomerism of methyl sorbate, we must first examine its fundamental structure.

  • Molecular Formula: C₇H₁₀O₂[1][4][5]

  • IUPAC Name: Methyl hexa-2,4-dienoate[2]

  • Structure: A six-carbon chain with two conjugated double bonds (at positions 2 and 4) and a methyl ester functional group at the C1 position.

The key to its stereochemical diversity lies in the two carbon-carbon double bonds. Rotation around a C=C bond is restricted, meaning the substituents attached to the carbons of the double bond are fixed in space relative to each other.[6] This restriction gives rise to geometric isomerism .

Geometric Isomerism in Methyl Sorbate: The Four Faces of a Molecule

Geometric isomerism, also known as cis-trans or E/Z isomerism, is the most prominent form of stereoisomerism in methyl sorbate.[6] With two non-terminal double bonds, four distinct geometric isomers are possible:

  • (2E, 4E)-methyl hexa-2,4-dienoate

  • (2E, 4Z)-methyl hexa-2,4-dienoate

  • (2Z, 4E)-methyl hexa-2,4-dienoate

  • (2Z, 4Z)-methyl hexa-2,4-dienoate

The 'E' (from the German entgegen, meaning opposite) and 'Z' (from zusammen, meaning together) designations are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.[7][8] For each carbon of the double bond, the attached groups are ranked by atomic number. If the higher-priority groups are on the same side of the double bond, the configuration is Z. If they are on opposite sides, the configuration is E.[8]

The most common and thermodynamically stable isomer is the (2E,4E) form, often referred to as trans,trans-methyl sorbate, which is the commercially available standard.[4][9]

Caption: The four possible geometric isomers of methyl sorbate.

The Question of Chirality: An Achiral Molecule with Chiral Potential

A common point of investigation in drug development is a molecule's chirality—its "handedness." Chiral molecules are non-superimposable mirror images of each other, known as enantiomers. This property arises from the presence of one or more chiral centers, typically a carbon atom bonded to four different groups.[10]

A careful examination of the four geometric isomers of methyl sorbate reveals that none of them possess a chiral center . Each carbon atom in the chain is bonded to at least two identical groups (e.g., hydrogens on the sp3 methyl group) or does not have four substituents (the sp2 carbons of the double bonds). Therefore, methyl sorbate itself is an achiral molecule and does not exhibit enantiomerism.

However, this does not end the stereochemical story for a drug development professional. Methyl sorbate is a valuable synthetic intermediate.[1] Reactions that target the double bonds, such as asymmetric epoxidation or dihydroxylation, can introduce new sp3-hybridized carbons with four different substituents, thereby creating chiral centers. The specific geometric isomer used as the starting material will directly influence the stereochemical outcome of the product, leading to different diastereomers. Understanding the achiral nature of the precursor is the first step in designing stereoselective syntheses for chiral drug candidates.

Physicochemical Properties and Data

Isomers, despite having the same chemical formula, often exhibit different physical properties due to their different shapes and intermolecular interactions. The (2E,4E) isomer is well-characterized.

PropertyValue for (2E,4E)-methyl sorbateSource(s)
CAS Number 689-89-4[3][4][11]
Molecular Weight 126.15 g/mol [1][5]
Appearance Colorless to light yellow liquid[1][3]
Odor Fruity, sweet[1][3]
Melting Point 7 - 9 °C[1]
Boiling Point ~180 °C[3][11]
Density ~0.96 g/mL at 25 °C[1][11]
Refractive Index ~1.503 at 20 °C[9][11]

Data for the other three geometric isomers is less common in the literature, as they are less stable and not commercially produced in large quantities. Generally, Z-isomers (or cis) tend to have lower melting points and slightly higher boiling points than their E-isomer (or trans) counterparts due to differences in molecular packing and polarity.

The Analyst's Toolkit: Protocols for Isomer Separation and Characterization

The ability to separate and unequivocally identify specific isomers is paramount. A mixture of isomers is unacceptable for rigorous study or as a pharmaceutical ingredient. The following provides an overview of key analytical workflows.

G cluster_0 Sample Preparation cluster_1 Separation cluster_2 Identification & Characterization Sample Isomer Mixture Separation_Choice Choose Method Sample->Separation_Choice GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS GC-MS HPLC HPLC NMR NMR Spectroscopy (1H, 13C, COSY) HPLC->NMR Fraction Collection IR_UV IR / UV-Vis Spectroscopy HPLC->IR_UV TLC Thin-Layer (TLC) TLC->HPLC Guide for HPLC Separation_Choice->GC Volatile Separation_Choice->HPLC General Separation_Choice->TLC Screening Structure Confirm Isomer Structure NMR->Structure MS->Structure IR_UV->Structure

Caption: Analytical workflow for the separation and identification of methyl sorbate isomers.

A. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the geometry of double bonds.

  • ¹H NMR: The coupling constant (J) between vinyl protons on a double bond is stereospecific.

    • trans protons (E-configuration) typically show a large coupling constant of J = 12-18 Hz.

    • cis protons (Z-configuration) show a smaller coupling constant of J = 6-12 Hz.

    • By analyzing the splitting patterns and J values of the signals for the protons at C2, C3, C4, and C5, one can assign the configuration of each double bond. The chemical shifts will also differ between isomers.[12]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the double bonds, are also sensitive to the isomeric configuration.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified methyl sorbate isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution to accurately measure coupling constants.

  • Data Analysis:

    • Integrate all signals to confirm the number of protons in each environment.

    • Identify the signals corresponding to the olefinic protons (typically in the 5.5-7.5 ppm range).

    • Measure the coupling constants (J-values) for these signals to determine the E/Z configuration of the C2-C3 and C4-C5 double bonds.

    • Assign the remaining signals for the two methyl groups.

B. Chromatographic Separation

Separation of geometric isomers is readily achievable with modern chromatographic techniques.[13][14]

Gas Chromatography (GC): Excellent for separating volatile compounds like methyl sorbate. Isomers will have slightly different boiling points and polarities, leading to different retention times.

  • Causality: The choice of the stationary phase is critical. A polar column (e.g., a wax or a cyano-substituted phase) will interact differently with the small dipole moments of the various isomers, enhancing separation compared to a non-polar column.

Experimental Protocol: GC-FID Separation

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or Supelcowax 10 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

  • Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min). This temperature gradient is crucial for resolving compounds with close boiling points.

  • Detector: FID set to 250 °C.

  • Sample Injection: Inject 1 µL of a dilute solution of the isomer mixture (e.g., 1 mg/mL in hexane).

  • Analysis: Compare the retention times of the peaks in the sample to those of authenticated standards of the individual isomers to identify them.

High-Performance Liquid Chromatography (HPLC): A versatile and powerful technique for both analytical and preparative-scale separation.[15]

  • Causality: Reverse-phase HPLC (e.g., with a C18 column) is highly effective. The more linear (2E,4E) isomer will have a greater hydrophobic interaction with the stationary phase and typically elute later than the less linear, more compact Z-isomers.

Implications for Drug Development and Research

The principles discussed are not merely theoretical. For scientists in drug development, controlling stereochemistry is a regulatory and functional necessity.

  • Biological Activity: The three-dimensional shape of a molecule dictates how it fits into a biological receptor or an enzyme's active site. One geometric isomer may be a potent therapeutic agent, while another may be inactive or, in a worst-case scenario, toxic.

  • Synthetic Strategy: When methyl sorbate is used as a building block, its initial geometry is carried through the synthetic pathway. Using a pure (2E,4E) isomer versus a mixture of isomers ensures a stereochemically pure final product, simplifying purification and preventing the administration of undesired stereoisomers.

  • Physicochemical Properties: As a methyl ester, methyl sorbate is a lipophilic compound. The methyl group can influence solubility, metabolic stability, and pharmacokinetic properties.[16] The overall shape, dictated by its E/Z isomerism, further impacts these properties, affecting how a potential drug is absorbed, distributed, metabolized, and excreted (ADME).

Conclusion

Methyl sorbate, while structurally simple, offers a rich case study in stereochemistry. Its isomerism is dominated by the E/Z configuration of its two double bonds, resulting in four possible geometric isomers, with the (2E,4E) form being the most prevalent. The molecule is achiral but serves as a key precursor for generating chiral centers in synthetic chemistry.

For researchers and drug development professionals, a thorough understanding and rigorous analytical control of methyl sorbate's isomeric composition are indispensable. The choice of analytical tools, from high-field NMR for structural elucidation to high-resolution chromatography for separation, must be deliberate and validated. Ultimately, mastering the stereochemistry of foundational molecules like methyl sorbate is a critical pillar supporting the design of safe, effective, and precisely targeted therapeutics.

References

  • Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism Cahn-Ingold-Prelog Priority Rules. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from [Link]

  • Study Mind. (n.d.). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 5.2: Geometric Isomers and E/Z Naming System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5323650, Methyl sorbate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E,E)-methyl sorbate, 689-89-4. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Compound: METHYL SORBATE (CHEMBL250421). Retrieved from [Link]

  • Kuwahara, Y., et al. (2002). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds. Journal of Chemical Ecology, 28(1), 199-209. Retrieved from [Link]

  • Kralj Cigić, I., & Zupančič-Kralj, L. (2001). Characterisation of sorbate geometrical isomers. Journal of Chromatography A, 905(1-2), 359-366. Retrieved from [Link]

  • Kralj Cigić, I., & Zupančič-Kralj, L. (2001). Characterisation of sorbate geometrical isomers. ElectronicsAndBooks. Retrieved from [Link]

  • American Chemical Society. (n.d.). Thin-layer chromatographic separation of optical, geometrical, and structural isomers. Analytical Chemistry. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Chromatography Forum. (2005). isomers!. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 24). Finding Chirality Centers [Video]. YouTube. Retrieved from [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-1208. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

Sources

Technical Guide: The Bioactivity & Therapeutic Potential of Sorbic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ester Advantage

Sorbic acid (2,4-hexadienoic acid) and its potassium salt are ubiquitous preservatives, yet their efficacy is fundamentally limited by pH.[1] As weak acids (


), they require an acidic environment to remain in the undissociated, lipophilic form necessary to penetrate microbial membranes.[2] In neutral or alkaline environments (

), their antimicrobial activity plummets as ionization prevents cellular uptake.

Sorbic acid esters represent a strategic chemical evolution designed to overcome this thermodynamic barrier. By masking the carboxylic acid group, these esters maintain high lipophilicity independent of environmental pH, facilitating superior membrane permeability. Once internalized, they may act directly or function as prodrugs, releasing the active acid within the cytoplasm. This guide analyzes the bioactivity, synthesis, and safety profile of alkyl and glyceryl sorbates, positioning them as next-generation antimicrobial agents.

Chemical Basis & Synthesis Strategies[3]

Structural Rationale

The primary driver for esterification is the modification of the partition coefficient (LogP).

  • Sorbic Acid: Moderate lipophilicity; permeability is pH-dependent.

  • Alkyl Sorbates (e.g., Ethyl, Isopropyl): High lipophilicity; pH-independent membrane crossing.

  • Glyceryl Sorbates: Amphiphilic; enhanced solubility in aqueous systems while retaining membrane affinity.

Enzymatic Synthesis Protocol

While chemical esterification (Fischer esterification) is possible, it often requires harsh catalysts and high temperatures that can degrade the conjugated double-bond system. Enzymatic synthesis using Candida antarctica Lipase B (CALB) offers a "green," solvent-free alternative with high specificity.

Protocol: Solvent-Free Lipase-Catalyzed Esterification

  • Reactants: Mix Sorbic Acid and Glycerol (molar ratio 1:3 to favor mono-ester formation).

  • Catalyst: Add immobilized CALB (1–5% w/w).

  • Conditions: Incubate at 50–60°C with continuous stirring (720 rpm) for 24–48 hours.

  • Purification: Filter to remove the immobilized enzyme. Extract unreacted sorbic acid using a solvent partition (e.g., ethyl acetate/water).

  • Verification: Analyze via TLC (Eluent: Ethyl acetate/Hexane/Acetic acid 60:35:5) or HPLC-MS.[3]

Antimicrobial & Antifungal Efficacy[2][3][4][5][6][7]

Recent comparative studies demonstrate that sorbic acid esters significantly outperform their parent acid and salt forms, particularly against resistant fungal strains and Gram-negative bacteria.

Comparative Activity Data (MIC Values)

The following table summarizes the Minimum Inhibitory Concentrations (MIC) derived from comparative biocompatibility studies. Note the superior potency of Isopropyl Sorbate.[1][4]

CompoundC. albicans (Fungi)E. coli (Gram -)S. aureus (Gram +)
Sorbic Acid Moderate (pH dependent)Low ActivityModerate
Potassium Sorbate Low (Ineffective at neutral pH)IneffectiveLow
Ethyl Sorbate High (Static effect)ModerateModerate
Isopropyl Sorbate Outstanding (<0.05% w/w) High High

Data synthesized from comparative biocompatibility studies [1].

Spectrum of Activity[6]
  • Fungal Targets: Sorbic acid esters show potent activity against Candida spp. and food spoilage molds like Aspergillus and Penicillium.

  • Bacterial Targets: Unlike the free acid, isopropyl sorbate has demonstrated bacteriostatic activity against E. coli, a notoriously difficult target for weak acid preservatives due to its robust efflux pumps.

Mechanism of Action

The bioactivity of sorbic acid esters is governed by their ability to bypass the membrane regulatory systems that exclude ionized weak acids.[5]

The "Trojan Horse" Mechanism
  • Permeation: The ester is non-ionic and lipophilic, allowing it to diffuse freely across the microbial plasma membrane regardless of extracellular pH.

  • Intracellular Accumulation: Once inside the neutral cytoplasm (

    
    ), the ester may disrupt membrane integrity directly or undergo hydrolysis by non-specific intracellular esterases.
    
  • Acidification & Uncoupling: If hydrolyzed, the released sorbic acid dissociates immediately (due to cytoplasmic pH > pKa), releasing protons (

    
    ).
    
  • Metabolic Collapse: The accumulation of protons forces the cell to consume ATP to pump

    
     out (uncoupling), while the anion may inhibit metabolic enzymes (e.g., enolase, lactate dehydrogenase).
    

MechanismOfAction Extracellular Extracellular Environment (Any pH) Ester Sorbic Acid Ester (Lipophilic, Non-ionic) Extracellular->Ester Stable Membrane Microbial Cell Membrane (Lipid Bilayer) Cytoplasm Cytoplasm (pH ~7.0) Membrane->Cytoplasm Cytoplasm->Ester Internalization Ester->Membrane Passive Diffusion Hydrolysis Enzymatic Hydrolysis (Intracellular Esterases) Ester->Hydrolysis Bio-activation Acid Free Sorbic Acid + Alcohol Hydrolysis->Acid Dissociation Dissociation (pH > pKa) Acid->Dissociation Protons H+ Accumulation Dissociation->Protons Anions Sorbate Anion Accumulation Dissociation->Anions ATP_Depletion ATP Depletion (Proton Pump Overdrive) Protons->ATP_Depletion Disrupts PMF Enzyme_Inhib Metabolic Enzyme Inhibition Anions->Enzyme_Inhib Cell_Death Growth Arrest / Cell Death ATP_Depletion->Cell_Death Enzyme_Inhib->Cell_Death

Figure 1: The mechanistic pathway of sorbic acid esters, illustrating the "Trojan Horse" entry and subsequent metabolic disruption.

Experimental Protocols for Bioactivity Assessment

To validate the efficacy of a synthesized sorbic acid ester, a rigorous testing workflow is required.

Minimum Inhibitory Concentration (MIC) Assay

Principle: Determine the lowest concentration of ester that inhibits visible growth.

  • Preparation: Dissolve ester in DMSO (max 1% final conc.) or ethanol. Prepare serial dilutions in culture media (e.g., RPMI 1640 for fungi, Mueller-Hinton for bacteria).

  • Inoculation: Add microbial suspension (

    
     CFU/mL) to 96-well plates containing the ester dilutions.
    
  • Incubation: 24h for bacteria (

    
    ), 48h for fungi (
    
    
    
    ).
  • Readout: Measure Optical Density (

    
    ) or use a viability dye like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
    
    • Note: MTT is reduced to purple formazan by metabolically active cells. A lack of color indicates inhibition.

Time-Kill Kinetics

Principle: Differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Setup: Inoculate broth containing the ester at

    
     and 
    
    
    
    MIC.
  • Sampling: Remove aliquots at t = 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots and plate on agar.

  • Analysis: Plot Log(CFU/mL) vs. Time. A

    
     log reduction indicates bactericidal activity.
    

ExperimentalWorkflow Synthesis Synthesis (Lipase/Chemical) Purification Purification (Extraction/Column) Synthesis->Purification QC Quality Control (TLC / HPLC / NMR) Purification->QC Screening Primary Screening (Disc Diffusion) QC->Screening Pass MIC Quantification (MIC Assay / MTT) Screening->MIC Active Kinetics Mode of Action (Time-Kill / Flow Cytometry) MIC->Kinetics Potency Confirmed

Figure 2: Standardized workflow for the synthesis, verification, and biological evaluation of sorbic acid derivatives.

Safety & Toxicology Profile

The safety profile of sorbic acid esters is nuanced, showing a divergence between in vitro cytotoxicity and in vivo toxicity.[1]

  • In Vitro (Caco-2 Cells): Isopropyl sorbate exhibits higher cytotoxicity than sorbic acid.[1][4] This is likely due to its enhanced lipophilicity, which allows it to penetrate mammalian cell membranes as effectively as microbial ones, causing non-specific membrane stress [1].

  • In Vivo (Galleria mellonella): Despite the in vitro cytotoxicity, in vivo models using wax moth larvae showed no significant mortality at effective antimicrobial concentrations [1].[1][4] This suggests that in a complex organism, metabolic clearance (hydrolysis to sorbic acid and alcohol) may mitigate systemic toxicity.

  • Metabolism: Sorbic acid is metabolized via

    
    -oxidation, similar to fatty acids, eventually yielding 
    
    
    
    and
    
    
    .[6] The safety of the ester largely depends on the toxicity of the alcohol moiety released upon hydrolysis (e.g., isopropanol vs. ethanol).

Recommendation: While promising, topical applications or preservative use requires careful dose-ranging studies to balance antimicrobial potency against local tissue irritation.

References

  • Comparative biocompatibility and antimicrobial studies of sorbic acid derivates. Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. Source: MDPI (Fermentation Journal) URL:[Link]

  • Distinct Effects of Sorbic Acid and Acetic Acid on the Electrophysiology and Metabolism of Bacillus subtilis. Source: Applied and Environmental Microbiology (AEM) URL:[5][Link]

  • Opinion on the follow-up of the re-evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives. Source: EFSA Journal URL:[Link]

Sources

Methodological & Application

Procedure for using methyl sorbate in fragrance microencapsulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the encapsulation of Methyl Sorbate (CAS: 689-89-4), a conjugated ester with a potent fruity/strawberry profile, widely used in fragrance accords. Due to its conjugated diene structure, methyl sorbate is susceptible to oxidation and hydrolysis. Furthermore, its moderate water solubility (LogP ~1.6–1.8) presents specific challenges regarding retention efficiency during aqueous-based encapsulation. This guide provides two validated protocols: Complex Coacervation (for bio-based/fine fragrance applications) and In-Situ Polymerization (for high-durability laundry/detergent applications).

Pre-Formulation Analysis & Core Logic

Before initiating encapsulation, the physicochemical profile of the core material must be analyzed to select the correct surfactant system and shell chemistry.

Physicochemical Profile: Methyl Sorbate
ParameterValueImplication for Encapsulation
Structure Methyl (2E,4E)-hexa-2,4-dienoateConjugated double bonds require antioxidant protection (e.g., BHT) in the core.
LogP 1.6 – 1.8CRITICAL: Moderately polar. It will partition into the aqueous phase, causing low encapsulation efficiency (EE). Solution: Must be diluted in a hydrophobic carrier (e.g., IPM or MCT oil) to raise the core LogP > 3.0.
Boiling Point ~180°CVolatile.[1][2][3][4] High-temperature curing (>90°C) risks core loss; sealed reactors are required.
Solubility ~1.7 g/L in WaterSignificant "bleeding" into the continuous phase will occur without saturation or rapid shell formation.
Flash Point ~60–70°CProcess safety: Emulsification shear generates heat; cooling jackets are mandatory.
The "Hydrophobic Anchor" Strategy

Expert Insight: Attempting to encapsulate pure methyl sorbate will result in low yields (<40%) because the ester migrates into the water phase before the shell hardens. Protocol Requirement: You must blend methyl sorbate with a Hydrophobic Anchor (Carrier Oil).

  • Recommended Ratio: 40% Methyl Sorbate : 60% Isopropyl Myristate (IPM) or Caprylic/Capric Triglyceride.

  • Mechanism: The carrier oil increases the interfacial tension with water, preventing the methyl sorbate from diffusing out of the droplet.

Method A: Complex Coacervation (Gelatin/Gum Arabic)

Target Application: Fine fragrance, "scratch-and-sniff" prints, bio-compatible release. Mechanism: Electrostatic attraction between positively charged protein (Gelatin) and negatively charged polysaccharide (Gum Arabic) at a specific pH.

Materials
  • Phase A (Core): 20g Methyl Sorbate + 30g MCT Oil + 0.05g BHT (Antioxidant).

  • Phase B (Colloid 1): 100mL Gelatin Solution (Type A, 275 Bloom) at 10% w/v (maintain at 50°C).

  • Phase C (Colloid 2): 100mL Gum Arabic Solution at 10% w/v.

  • Phase D (Crosslinker): 25% Glutaraldehyde solution (or Transglutaminase for formaldehyde-free).

  • pH Adjuster: 10% Acetic Acid.

Protocol Steps
  • Emulsification: Mix Phase B and Phase C in a jacketed reactor at 50°C. Slowly add Phase A while shearing at 3000–5000 RPM (High-Shear Mixer) to achieve a droplet size of 20–50 µm.

  • Dilution: Add 400mL of warm distilled water (50°C) to reduce viscosity.

  • Coacervation (The Critical Step):

    • Reduce agitation to laminar flow (anchor stirrer, 200 RPM).

    • Slowly titrate 10% Acetic Acid until pH reaches 4.1 – 4.3 .

    • Observation: The solution will turn cloudy as the coacervate phase separates and deposits on the oil droplets.

  • Cooling (Shell Gelation):

    • Cool the reactor to 10°C at a rate of 1°C/min. Do not crash cool , or the shell will detach.

  • Crosslinking:

    • Once at 10°C, add Phase D (2mL Glutaraldehyde per gram of gelatin).

    • Raise pH to 9.0 using NaOH to catalyze the crosslinking.

    • Stir for 12 hours.

Process Visualization (DOT)

CoacervationWorkflow Emulsion O/W Emulsion (Methyl Sorbate + Gelatin + Gum Arabic) Temp: 50°C pH_Drop pH Adjustment (Drop to 4.1-4.3) Induces Phase Separation Emulsion->pH_Drop Add Acetic Acid Deposition Wall Deposition Coacervate coats oil droplets pH_Drop->Deposition Electrostatic Attraction Cooling Controlled Cooling (50°C -> 10°C) Solidifies Gelatin Shell Deposition->Cooling Slow Ramp (-1°C/min) Crosslinking Crosslinking (Glutaraldehyde/Enzyme) Hardens Shell Cooling->Crosslinking Add Crosslinker

Figure 1: Complex Coacervation workflow emphasizing the critical temperature and pH swings required for shell formation.

Method B: In-Situ Polymerization (Melamine-Formaldehyde)

Target Application: Laundry detergents, fabric softeners (requires high mechanical stability). Mechanism: Polycondensation of melamine and formaldehyde prepolymers at the oil-water interface to form a hard thermoset shell.

Materials
  • Core: 20g Methyl Sorbate + 20g IPM.

  • Wall Monomers: 5g Melamine, 10g Formaldehyde (37% aq).

  • Emulsifier: Styrene Maleic Anhydride (SMA) copolymer or Polyvinyl Alcohol (PVA).

  • Scavenger: Urea or Ethylene Urea (to remove free formaldehyde).

Protocol Steps
  • Pre-Polymer Formation:

    • Mix Melamine and Formaldehyde in 50mL water. Adjust pH to 8.5 (NaOH).

    • Heat to 70°C for 30 mins until the solution becomes clear (Methylolated Melamine).

  • Emulsification:

    • Dissolve SMA copolymer in water (pH 4.5).

    • Add the Core material.[5] Homogenize to 10–20 µm.

  • Polymerization:

    • Add the Pre-Polymer solution to the emulsion.[6]

    • Acid Catalysis: Slowly lower pH to 3.5 using Citric Acid.

    • Curing: Heat to 80°C for 3 hours.

  • Scavenging (Safety Step):

    • Cool to 60°C. Add 2g Urea. Stir for 1 hour to react with unreacted formaldehyde.

  • Neutralization: Adjust pH to 7.0.

Reaction Pathway Visualization (DOT)

MF_Polymerization Monomers Melamine + Formaldehyde Prepolymer Methylolated Melamine (Pre-polymer) Monomers->Prepolymer pH 8.5, 70°C Interface Deposition at O/W Interface Prepolymer->Interface Emulsification Polymer Crosslinked Melamine-Formaldehyde Shell Interface->Polymer pH 3.5, 80°C (Polycondensation)

Figure 2: Chemical pathway for the formation of the MF thermoset shell.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory.

TestMethodologyAcceptance Criteria
Morphology Optical Microscopy / SEMSpherical, discrete capsules. No agglomeration.
Encapsulation Efficiency (EE) GC-MS AnalysisEE% = (Total Oil - Surface Oil) / Total Oil × 100 . Target > 85%.
Thermal Stability TGA (Thermogravimetric Analysis)< 5% mass loss below 150°C (indicates shell integrity).
Free Formaldehyde HPLC (Acetylacetone method)< 200 ppm (for consumer safety).

Troubleshooting (Self-Validating Systems)

  • Issue: Low Yield / Milky Supernatant.

    • Cause: Methyl sorbate leached into the water phase.

    • Fix: Increase the ratio of Hydrophobic Anchor (MCT Oil). Saturate the aqueous phase with methyl sorbate prior to emulsification.

  • Issue: Capsules Agglomerating (Grape Bunches).

    • Cause: Crosslinking happened too fast or agitation was too slow during curing.

    • Fix: Add colloidal silica as a spacing agent; increase stir speed during the pH drop.

  • Issue: Oxidation of Core (Off-odor).

    • Cause: Permeable shell or lack of antioxidant.

    • Fix: Ensure BHT is dissolved in the core. For Coacervation, increase Glutaraldehyde concentration to reduce shell porosity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5323650, Methyl sorbate. Retrieved from [Link]

  • The Good Scents Company (2024). (E,E)-Methyl Sorbate Fragrance and Flavor Information. Retrieved from [Link]

  • B. Gultekin Subasi et al. (2022). Microencapsulation Methods for Food Antioxidants.[7] ResearchGate. Retrieved from [Link]

  • Lee, H. et al. (1999). Melamine resin microcapsules containing fragrant oil: synthesis and characterization. Elsevier. Retrieved from [Link]

  • Czerniak, A. et al. (2023). Microencapsulation as a Route for Obtaining Encapsulated Flavors and Fragrances. MDPI. Retrieved from [Link]

Sources

Application Note: A Guide to the Reaction Pathways and Protocols for the Catalytic Hydrogenation of Methyl Sorbate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The catalytic hydrogenation of methyl sorbate (methyl trans,trans-2,4-hexadienoate) is a foundational reaction for the synthesis of valuable partially and fully saturated esters. These products are crucial intermediates in the fine chemical, pharmaceutical, and flavor and fragrance industries. Controlling the reaction outcome—achieving high selectivity for specific mono-unsaturated isomers or driving the reaction to full saturation—depends critically on the rational selection of catalysts and precise control of reaction parameters. This document provides an in-depth guide to the underlying reaction pathways, offers detailed, field-proven protocols for achieving selective versus full hydrogenation, and presents a framework for data interpretation and troubleshooting.

Mechanistic Overview: Navigating the Reaction Pathways

The hydrogenation of methyl sorbate, a conjugated diene ester, is not a single transformation but a cascade of potential reactions. The process involves the sequential addition of hydrogen across the two carbon-carbon double bonds. The primary challenge and opportunity lie in controlling the regioselectivity and extent of this addition.

The reaction typically proceeds via the Horiuti-Polanyi mechanism on the surface of heterogeneous catalysts.[1] This mechanism involves the following key steps:

  • Adsorption: The methyl sorbate molecule adsorbs onto the active sites of the metal catalyst surface.

  • Hydrogen Dissociation: Molecular hydrogen (H₂) adsorbs and dissociates into atomic hydrogen on the catalyst surface.

  • Stepwise Hydrogen Addition: Hydrogen atoms are sequentially transferred to the adsorbed ester, reducing the double bonds. This step is reversible until the final hydrogen is added to a carbon, at which point the product desorbs.[1]

The specific product distribution is a function of the catalyst's intrinsic properties and the reaction conditions. The two double bonds in methyl sorbate exhibit different reactivities. The C4=C5 double bond is typically more reactive towards hydrogenation than the C2=C3 double bond, which is in conjugation with the electron-withdrawing ester group. This difference allows for selective hydrogenation.

The reaction can be directed down several pathways, primarily yielding a mixture of methyl hexenoate isomers as intermediates before ultimately forming the fully saturated methyl hexanoate.[2]

G cluster_intermediates Monoene Intermediates MS Methyl Sorbate (trans,trans-2,4-hexadienoate) M2H Methyl trans-2-hexenoate MS->M2H Selective Hydrogenation (e.g., Pd catalyst) M3H Methyl 3-hexenoates (cis/trans isomers) MS->M3H Side Reaction/ Isomerization M4H Methyl 4-hexenoates (cis/trans isomers) MS->M4H Side Reaction/ Isomerization MH Methyl Hexanoate (Saturated Product) M2H->MH Further Hydrogenation M3H->MH Further Hydrogenation M4H->MH Further Hydrogenation

Figure 1: General reaction pathways in the hydrogenation of methyl sorbate. The reaction proceeds through various mono-unsaturated intermediates to the final saturated product.

The Decisive Role of the Catalyst in Product Selectivity

The choice of catalyst is the single most important factor in determining the product distribution. Both heterogeneous and homogeneous catalysts have been employed, but heterogeneous systems are often preferred for their ease of separation and recyclability.

Catalyst SystemSupportTypical SelectivityKey Insights & Causality
Palladium (Pd) Activated Carbon (C), γ-Alumina (Al₂O₃)High for Methyl Hexenoates. Particularly effective for producing methyl trans-2-hexenoate.[2]Palladium's moderate activity strikes a balance, allowing for the hydrogenation of the more reactive C4=C5 double bond while minimizing the over-hydrogenation of the less reactive C2=C3 bond and the final monoene products. It is the most suitable catalyst for selective hydrogenation.[2]
Platinum (Pt) Activated Carbon (C), γ-Alumina (Al₂O₃)Low. Tends toward full hydrogenation to methyl hexanoate.[2]Platinum is a highly active hydrogenation catalyst. This high activity makes it difficult to stop the reaction at the intermediate stage, leading to rapid conversion to the fully saturated product.
Nickel (Ni) Activated Carbon (C), γ-Alumina (Al₂O₃)Low to Moderate. Often requires more forcing conditions and can lead to full hydrogenation.[2]Nickel is a cost-effective but generally less active and selective catalyst than palladium for this transformation. Its performance is highly dependent on preparation and reaction conditions.
Rhodium (Rh) Activated Carbon (C), γ-Alumina (Al₂O₃)Variable. Can produce a mixture of intermediates and the fully saturated product.[2]Rhodium's behavior is intermediate between Pd and Pt, but it typically does not offer the high selectivity of palladium for this specific reaction.
Chromium Carbonyl HomogeneousHigh for cis-Methyl-3-hexenoate. [3]Homogeneous catalysts like [Cr(naphthalene)(CO)₃] operate via a different mechanism involving coordination to the diene system, which can favor the formation of specific isomers not easily accessible with heterogeneous catalysts.[3] However, their toxicity and the difficulty of product separation are significant drawbacks.

Experimental Protocols: A Practical Guide

This section provides step-by-step methodologies for conducting both selective and full hydrogenation of methyl sorbate. The protocols are designed for a standard laboratory-scale high-pressure batch reactor.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Charge Reactor (Substrate, Solvent, Catalyst) B 2. Seal Reactor A->B C 3. Purge System (Inert Gas -> H₂) B->C D 4. Set Conditions (Temperature, Pressure, Stirring) C->D E 5. Monitor Progress (H₂ uptake, GC sampling) D->E F 6. Cool & Vent Reactor E->F G 7. Filter Catalyst F->G H 8. Remove Solvent G->H I 9. Analyze Product (GC, GC-MS, NMR) H->I

Figure 2: Standard experimental workflow for catalytic hydrogenation in a batch reactor system.

Protocol 1: Selective Hydrogenation to Methyl Hexenoates

Objective: To maximize the yield of methyl hexenoate isomers, primarily methyl trans-2-hexenoate.

Materials & Equipment:

  • Substrate: Methyl sorbate (98%+)

  • Catalyst: 5% Palladium on Activated Carbon (Pd/C)

  • Solvent: Methanol or Ethanol (Anhydrous)

  • Gases: Hydrogen (High Purity), Nitrogen or Argon (Inert)

  • Equipment: High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.[4]

  • Analysis: Gas Chromatograph with Flame Ionization Detector (GC-FID) and/or Mass Spectrometer (GC-MS).

Methodology:

  • Reactor Preparation: Ensure the reactor is clean and dry. Charge the reactor vessel with methyl sorbate (e.g., 10 mmol), solvent (e.g., 25 mL), and 5% Pd/C catalyst (e.g., 2-5 mol% Pd relative to substrate).

  • System Sealing and Purging: Seal the reactor. Purge the system by pressurizing with an inert gas (e.g., nitrogen to 5 bar) and venting three times to remove air. Subsequently, purge with hydrogen gas (e.g., 5 bar) and vent three times.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-5 bar). Begin stirring (e.g., 800-1000 rpm) and heat the reactor to the target temperature (e.g., 30-50°C).

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure, which indicates consumption. If the equipment allows, carefully take small aliquots of the reaction mixture at timed intervals to analyze conversion and selectivity by GC.

  • Termination and Work-up: Once the desired conversion is reached (or H₂ uptake ceases), stop the heating and stirring. Allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite or a syringe filter (0.45 µm) to remove the heterogeneous Pd/C catalyst.

  • Analysis: The crude product solution can be directly analyzed by GC and GC-MS to determine the relative percentages of starting material, intermediate products (methyl hexenoate isomers), and the fully hydrogenated product (methyl hexanoate).

Protocol 2: Full Hydrogenation to Methyl Hexanoate

Objective: To achieve complete conversion of methyl sorbate to methyl hexanoate.

Materials & Equipment:

  • Same as Protocol 1, but the catalyst can be 5% Platinum on Carbon (Pt/C) or Raney Nickel (use with appropriate caution). 5% Pd/C can also be used with more forcing conditions.

Methodology:

The procedure is similar to Protocol 1, but with modified conditions to favor complete saturation.

  • Catalyst Choice: Use a more active catalyst like 5% Pt/C or increase the catalyst loading of 5% Pd/C (e.g., 5-10 mol%).

  • Reaction Conditions: Employ more forcing conditions. Increase the hydrogen pressure to a higher range (e.g., 10-20 bar) and the temperature (e.g., 50-80°C).[5]

  • Reaction Monitoring: The reaction should be allowed to proceed until hydrogen uptake completely stops, indicating that no more double bonds are available for hydrogenation.

  • Work-up and Analysis: The work-up procedure is identical to Protocol 1. The final GC analysis should ideally show a single peak corresponding to methyl hexanoate, with no remaining starting material or intermediates.

Data Interpretation and Troubleshooting

Accurate analysis of the product mixture is crucial for optimizing the reaction. GC is the primary tool for this.

Example Data Presentation:

Time (min)Conversion of Methyl Sorbate (%)Selectivity: M-2-H* (%)Selectivity: M-3-H* (%)Selectivity: MH* (%)
305585105
6090781210
120>99651322
240>9915580
*M-2-H: Methyl-2-hexenoate; M-3-H: Methyl-3-hexenoate isomers; MH: Methyl Hexanoate

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (poisoned or old).2. Insufficient hydrogen pressure or leak in the system.3. Low reaction temperature.4. Poor mixing/stirring.1. Use fresh, high-quality catalyst.2. Check system for leaks; increase H₂ pressure.3. Increase reaction temperature moderately.4. Increase stirring speed.
Poor Selectivity (Over-hydrogenation) 1. Reaction time is too long.2. Catalyst is too active (e.g., Pt instead of Pd).3. Hydrogen pressure or temperature is too high.4. High catalyst loading.1. Monitor reaction closely and stop at peak intermediate concentration.2. Switch to a more selective catalyst like Pd/C.3. Reduce H₂ pressure and/or temperature.4. Reduce the amount of catalyst used.
Formation of Undesired Isomers 1. Catalyst support may promote isomerization (e.g., acidic supports).2. Reaction temperature is too high.1. Use a neutral support like activated carbon.2. Screen different catalysts and supports.3. Lower the reaction temperature.

References

  • Kukula, P. (1999). The kinetics of methyl sorbate hydrogenation. Applied Catalysis A: General, 182(2), 251-258.

  • Lee, J., et al. (2018). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. Molecules, 23(11), 2978.

  • Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved February 5, 2026, from

  • Leah4sci. (2015, March 19). Catalytic Hydrogenation: Mechanism. YouTube.

  • Jagadeesh, R. V., et al. (2017). Non-Pincer-Type Manganese Complexes as Efficient Catalysts for the Hydrogenation of Esters. Angewandte Chemie International Edition, 56(4), 1166-1170.

  • Wang, C., et al. (2023). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. Nature Communications, 14(1), 444.

  • Hajek, M. (2008). Leaf Alcohol Preparation. Perfumer & Flavorist, 33(8), 52-58.

  • Wikipedia contributors. (n.d.). Hydrogenation. In Wikipedia. Retrieved February 5, 2026, from

  • U.S. Patent No. 5,124,491. (1992). Process for the hydrogenation of fatty acid methyl esters. Google Patents.

  • Frankel, E. N., & Glass, R. W. (1970). Effect of solvents on the hydrogenation of methyl sorbate with Cr(CO)6 and with cycloheptatriene-Cr(CO)3 photoactivated by UV-irradiation. Journal of the American Oil Chemists' Society, 47(10), 394-396.

  • Huber, G. W., et al. (2007). Selective hydrogenation of fatty acids and methyl esters of fatty acids to obtain fatty alcohols - Review. Applied Catalysis A: General, 329, 1-23.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization During Methyl Sorbate Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying methyl sorbate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing unwanted polymerization during the distillation of methyl sorbate. As an ester of sorbic acid, methyl sorbate's conjugated diene structure makes it susceptible to free-radical polymerization, particularly when exposed to heat.[1][2] This guide provides field-proven insights and protocols to ensure the safe and efficient purification of this valuable compound.

Troubleshooting Guide: Real-Time Problem Solving

This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.

Q1: I'm observing a viscous, gel-like substance forming in my distillation pot. What is happening and what should I do immediately?

A: This is a classic sign of polymerization. The heat required for distillation is likely initiating a free-radical polymerization of your methyl sorbate.[3][4]

Immediate Actions:

  • Safely terminate the distillation: Immediately remove the heat source and cautiously cool the distillation flask.

  • Introduce an inhibitor: If it is safe to do so, add a small amount of a suitable inhibitor like hydroquinone or phenothiazine to the cooled mixture to quench the polymerization reaction.

  • Assess the situation: Once the apparatus is at a safe temperature, disassemble it. The polymerized material may be difficult to remove. Solvents like toluene or acetone might help dissolve or swell the polymer for easier removal.

Root Cause Analysis & Prevention:

  • Insufficient Inhibition: The most likely cause is the absence or insufficient concentration of a polymerization inhibitor in your starting material.

  • Excessive Heat: High distillation temperatures can overcome the effectiveness of the inhibitor present.

  • Presence of Initiators: Contaminants such as peroxides in your methyl sorbate or solvents can act as initiators for polymerization.

Q2: My distillation is proceeding, but I'm getting a lower than expected yield and there is a solid build-up in my condenser. What's the issue?

A: This indicates that polymerization is occurring in the vapor phase and condensing surfaces of your apparatus. While your distillation pot may be adequately inhibited, the inhibitor is likely non-volatile and not protecting the upper parts of your distillation setup.

Explanation:

Many common inhibitors, like hydroquinone, have low volatility and remain in the distillation flask. As the methyl sorbate vaporizes, it is no longer protected and can polymerize on the cooler surfaces of the condenser, leading to blockages and reduced yield.[5]

Preventative Measures:

  • Employ a Two-Phase Inhibition System: For effective protection, use a combination of a liquid-phase (non-volatile) inhibitor and a vapor-phase (volatile) inhibitor.[5]

    • Liquid Phase: Hydroquinone, Phenothiazine (PTZ)

    • Vapor Phase: Consider inhibitors like nitric oxide or certain nitroso compounds, though these require specialized handling and equipment.[5] A more practical approach for lab-scale distillations is to ensure the distillation is performed under vacuum to lower the temperature and minimize the time at which the monomer is in the vapor phase.

  • Vacuum Distillation: Performing the distillation under reduced pressure is highly recommended. This lowers the boiling point of methyl sorbate, thereby reducing the thermal stress on the compound and decreasing the likelihood of polymerization. The boiling point of methyl sorbate is approximately 173-180 °C at atmospheric pressure.[6][7][8] Under vacuum, this will be significantly lower.

Q3: I've successfully distilled my methyl sorbate, but now I'm concerned about the inhibitor remaining in my final product. How do I remove it?

A: This is a crucial post-purification step, as residual inhibitors can interfere with subsequent reactions.[9] The method of removal depends on the inhibitor used.

Recommended Removal Protocols:

  • For Phenolic Inhibitors (e.g., Hydroquinone, MEHQ, TBC):

    • Column Chromatography: Passing the distilled methyl sorbate through a short plug of basic alumina is a highly effective and common lab-scale method.[9][10][11] The acidic phenolic inhibitor adsorbs onto the basic alumina.

    • Caustic Washing (Liquid-Liquid Extraction): This involves washing the methyl sorbate solution with a dilute aqueous base, such as 5-10% sodium hydroxide, to extract the weakly acidic inhibitor as its water-soluble salt.[12][13] This is followed by washing with deionized water until the aqueous layer is neutral, and then with brine to aid in the removal of water.[9] The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filtered.

  • For Phenothiazine (PTZ): PTZ is not readily removed by caustic washing. If PTZ was used and must be removed, column chromatography over silica gel is a more appropriate method.

Important Note: Once the inhibitor is removed, the purified methyl sorbate is highly susceptible to polymerization. It should be used immediately or stored at low temperatures (0-8 °C) in the dark for a very limited time.[6]

Frequently Asked Questions (FAQs)

What is the underlying mechanism of methyl sorbate polymerization?

Methyl sorbate has a conjugated diene structure, which is susceptible to free-radical polymerization. The process is a chain reaction with three main stages:[3][4][14]

  • Initiation: A free radical (R•) is generated, often from the thermal decomposition of an impurity (like a peroxide) or from the monomer itself at high temperatures. This radical then adds to a methyl sorbate molecule, creating a new, larger radical.

  • Propagation: The newly formed radical adds to another methyl sorbate molecule, extending the polymer chain. This process repeats, rapidly increasing the molecular weight.

  • Termination: The chain reaction is stopped when two radicals combine or react in a way that eliminates their radical nature.

How do polymerization inhibitors work?

Polymerization inhibitors function by intercepting the free radicals that propagate the polymerization chain reaction.[15] They are essentially radical scavengers.

  • Phenolic Inhibitors (e.g., Hydroquinone): In the presence of oxygen, a free radical (R•) can react with O₂ to form a peroxy radical (ROO•). Hydroquinone then donates a hydrogen atom to this peroxy radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical that is not reactive enough to continue the polymerization.[16][17]

  • Phenothiazine (PTZ): PTZ can directly react with and deactivate the initiating or propagating carbon-centered radicals, forming a stable radical species that effectively halts the chain reaction.[18] PTZ is particularly effective at higher temperatures and in oxygen-deficient environments.[19]

Diagram: Mechanism of Free-Radical Polymerization and Inhibition

G cluster_poly Polymerization Cascade cluster_inhib Inhibition Pathway Initiator Initiator (Heat, Light) Radical Free Radical (R•) Initiator->Radical generates Monomer1 Methyl Sorbate Radical->Monomer1 attacks PropagatingRadical Propagating Radical (RM•) Monomer1->PropagatingRadical forms Monomer2 Methyl Sorbate PropagatingRadical->Monomer2 attacks StableRadical Stable, Non-reactive Radical PropagatingRadical->StableRadical forms Polymer Polymer Chain Monomer2->Polymer propagates Inhibitor Inhibitor (e.g., PTZ) Inhibitor->PropagatingRadical scavenges G A Crude Methyl Sorbate B Add Liquid-Phase Inhibitor (e.g., PTZ, 100-200 ppm) A->B C Vacuum Distillation B->C E Column Chromatography (Basic Alumina) C->E Distillate D Inhibitor-Free Methyl Sorbate F Use Immediately D->F G Short-Term Storage (0-8°C, Dark, Inert Atm.) D->G E->D

Caption: Recommended workflow for methyl sorbate purification.

References

  • The Science Behind Phenothiazine: From Structure to Industrial Efficacy. (2026, January 29). LinkedIn. Retrieved from [Link]

  • Das, S. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 515. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl sorbate. PubChem. Retrieved from [Link]

  • European Patent Office. (1989). Inhibition of polymerization during distillation of monomers (EP 0301879 A2).
  • Modelling the inhibition of sorbic and benzoic acids on a native yeast cocktail. (2025, August 10). Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). Method for inhibiting polymerization of conjugated dienes (EP0030673B1).
  • Wikipedia. (n.d.). 4-tert-Butylcatechol. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the manufacture of a sorbic acid-based polymer network (WO2014012941A2).
  • Mourtzinos, I., et al. (2019). A natural approach in food preservation: Propolis extract as sorbate alternative in non-carbonated beverage. Food Chemistry, 300, 125080. [Link]

  • Declerck, S., et al. (2022). Synthesis of Conjugated Dienes in Natural Compounds. Catalysts, 12(1), 86. [Link]

  • Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of the mechanism of hydroquinone as a polymerization inhibitor. Retrieved from [Link]

  • NIST. (n.d.). Methyl sorbate. NIST Chemistry WebBook. Retrieved from [Link]

  • Wako Pure Chemical Industries. (2022, January 12). What is free radical polymerization? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.4: Polymerization Reactions of Conjugated Dienes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 20). remove inhibitor from monomer. Retrieved from [Link]

  • Kuznetsova, O. V., et al. (2019). Polymerization of methyl methacrylate in the presence of tributylborane and aerosil. Proceedings of Universities. Applied Chemistry and Biotechnology, 9(3), 449-459. [Link]

  • Applied Analytics. (n.d.). Measuring TBC (Polymerization Inhibitor). Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 7). Radical Chain-Growth Polymerization. Retrieved from [Link]

  • Google Patents. (n.d.). Polymerization catalysts, methods and products (US9309332B2).
  • ACS Publications. (n.d.). Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina. Langmuir. Retrieved from [Link]

  • Reddit. (2025, December 8). Removing inhibitor from MMA (and other methacrylate monomers). r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenothiazine as Stabilizer for Acrylic Acid. Retrieved from [Link]

  • YouTube. (2021, April 14). Controlling Sequence in Polymerization Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Polymerization of Conjugated Dienes. Retrieved from [Link]

  • SOFRALAB. (n.d.). Safety Data Sheet SORBATE DE POTASSIUM. Retrieved from [Link]

  • Google Patents. (n.d.). How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina (JP2000508348A).
  • ECHA. (n.d.). Methyl benzoate - Registration Dossier. Retrieved from [Link]

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Technical Support Center: Methyl Sorbate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Storage stability, oxidation prevention, and troubleshooting for Methyl Sorbate (CAS 689-89-4). Document ID: TS-MS-004 Audience: Research Scientists, Process Chemists, and Formulation Engineers.[1]

Introduction

Methyl sorbate (Methyl (2E,4E)-hexa-2,4-dienoate) is a conjugated diene ester widely used as a flavor component and organic intermediate.[1][2][3][4] Its chemical utility stems from its


-electron system; however, this same feature makes it highly susceptible to auto-oxidation  and radical-induced polymerization .[1]

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide mechanistic insights and field-proven protocols for maintaining reagent integrity.

Module 1: Critical Storage Parameters

The Core Challenge: The conjugated diene system (


) lowers the bond dissociation energy of allylic hydrogens, making the molecule a "radical trap" for oxygen. Without intervention, this leads to a degradation cascade.[1]
Storage Specification Table
ParameterSpecificationTechnical Rationale
Temperature -20°C (Preferred) 2-8°C (Acceptable < 4 weeks)Lowers kinetic energy, significantly reducing the rate of radical propagation (Arrhenius relationship).[1]
Atmosphere Argon or Nitrogen (Oxygen < 5 ppm)Oxygen is the primary reactant in the auto-oxidation cycle. Argon is preferred as it is heavier than air and blankets the liquid surface.
Light Amber Glass / Foil Wrap UV/Visible light (specifically <400nm) acts as a photo-initiator, generating singlet oxygen or exciting the diene to a reactive triplet state.[1]
Stabilizer BHT (100–200 ppm) Scavenges peroxy radicals before they can propagate the chain reaction.
The Degradation Cascade (Mechanism)

The following diagram illustrates why methyl sorbate degrades. It is not a single step but a self-feeding cycle.[1]

OxidationCascade MS Methyl Sorbate (Conjugated Diene) Radical Allylic Radical (C•) MS->Radical Light/Heat (Initiation) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Fast) Polymer Oligomers/Polymers *Gums & Solids* Radical->Polymer Cross-linking O2 Atmospheric O2 Hydro Hydroperoxide (ROOH) Peroxy->Hydro H-Abstraction Hydro->Radical Chain Branching Cleavage Cleavage Products (Aldehydes/Acids) *Rancid Odor* Hydro->Cleavage Decomposition Yellow Yellowing (Quinone-like structures) Hydro->Yellow Oxidation

Figure 1: The auto-oxidation pathway of methyl sorbate.[1][5] Note that hydroperoxides (ROOH) act as latent initiators, accelerating degradation over time.[1]

Module 2: Troubleshooting Guide

This section addresses specific physical changes observed in the laboratory.

Q1: My methyl sorbate has turned from colorless to yellow. Is it still usable?
  • Diagnosis: Auto-oxidation. The yellow color arises from the formation of conjugated diketones or quinone-like oligomers resulting from hydroperoxide decomposition.[1]

  • Impact: The purity has dropped. The oxidation products (peroxides) can interfere with sensitive catalytic reactions (e.g., transition metal catalysis) or act as radical initiators in polymerization reactions.

  • Action:

    • For rigorous synthesis:Discard. Distillation may not remove all peroxidic species, which poses a safety risk upon heating.[1]

    • For non-critical use: You may attempt vacuum distillation (see Module 3), but yield will be low.[1]

Q2: There is a white solid or gummy residue at the bottom of the bottle.
  • Diagnosis: Polymerization. The diene system has cross-linked. This is often irreversible.[1]

  • Cause: Storage at room temperature without adequate stabilizer, or old stock where the stabilizer (BHT) has been consumed.

  • Action: Discard immediately. Do not attempt to heat or distill polymerized material, as trapped peroxides can cause rapid decomposition or explosion under heat.[1]

Q3: The material smells "acrid" or "sour" rather than "fruity/sweet".
  • Diagnosis: Hydrolysis or Advanced Oxidation.

    • Sour (Vinegar-like): Hydrolysis has occurred, releasing methanol and sorbic acid.[1] This happens if moisture entered the bottle.

    • Acrid/Rancid: Oxidative cleavage has produced short-chain aldehydes (e.g., acetaldehyde, crotonaldehyde).[1]

  • Action: Check purity via GC-MS. If hydrolysis >5%, discard.[1]

Module 3: Stabilization & Purification Protocols
Protocol A: Removal of Stabilizer (BHT)

Required when the presence of phenolic antioxidants interferes with downstream polymerization or analysis.

Method 1: Inhibitor Removal Column (Recommended) This method is superior to base washing as it avoids hydrolysis of the ester.

  • Prepare Column: Pack a glass column with Inhibitor Remover (Alumina-based) or commercially available pre-packed cartridges (e.g., for removing hydroquinone/BHT).[1]

  • Solvation: If the methyl sorbate is viscous, dilute 1:1 with dry hexane or toluene.

  • Elution: Pass the solution slowly through the column. The polar BHT adsorbs to the alumina; the non-polar ester passes through.

  • Concentration: Remove solvent via rotary evaporation (bath temp < 30°C).

  • Immediate Use: Use immediately. Without BHT, the clock starts ticking on oxidation.

Method 2: Base Wash (Use with Caution) [1]

  • Dissolve methyl sorbate in diethyl ether.

  • Wash 3x with 5% NaOH or KOH solution.[1] (BHT is phenolic and forms a water-soluble salt; the ester remains in the organic layer).

  • Critical: Work quickly to prevent ester hydrolysis.

  • Wash with brine, dry over MgSO4, and concentrate.

Protocol B: Inert Gas Sparging (Deoxygenation)

Required before storing opened bottles.[1]

  • Setup: Insert a long needle (connected to Argon/N2 source) into the liquid, reaching the bottom. Insert a short vent needle at the top.

  • Flow: Adjust gas flow to create gentle bubbling (sparging) for 10-15 minutes. This physically displaces dissolved oxygen.[1]

  • Blanket: Slowly withdraw the long needle to the headspace and increase flow slightly for 10 seconds to flush air from the neck.

  • Seal: Cap tightly immediately while gas is still flowing. Wrap cap with Parafilm.[1]

Protocol C: Vacuum Distillation (Purification)

Used to recover oxidized material (if yellowing is mild).[1]

  • Pressure: < 10 mmHg (High vacuum essential).[1]

  • Temperature: Methyl sorbate boils at ~180°C at atmospheric pressure.[1] Under vacuum (e.g., 15 mmHg), the boiling point drops to approx. 70–80°C .

  • Safety Note: Test for peroxides using starch-iodide paper before heating.[1] If positive, do not distill until treated with a reducing agent (e.g., ferrous sulfate), as concentrating peroxides is an explosion hazard.[1]

Module 4: Analytical Verification

To verify the integrity of your methyl sorbate, utilize the following markers:

MethodMarker to WatchInterpretation
H-NMR

9.0-10.0 ppm (Aldehyde protons)
Indicates oxidative cleavage.[1]
H-NMR Broadening of olefinic peaksIndicates polymerization/oligomerization.[1]
GC-MS Peak at MW 252 (Dimer)Indicates dimerization (Diels-Alder type or radical).[1]
GC-MS Peak at MW 221 (BHT)Confirms presence of stabilizer.[1]
References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5323650, Methyl sorbate. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Methyl sorbate - Registration Dossier. Retrieved from [Link][1]

  • Dunn, R. O. (2005).[1][6] Effect of antioxidants on the oxidative stability of methyl soyate (biodiesel). Fuel Processing Technology, 86(10), 1071-1085.[1] (Provides mechanistic grounding for FAME/conjugated ester oxidation).

Sources

Separation of cis/trans isomers in methyl sorbate production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isomer Management of Methyl (2E,4E)-Hexadienoate

Audience: Process Chemists, Analytical Scientists, and Drug Development Engineers.

Core Technical Directive

The Objective: You are likely isolating Methyl Sorbate (Methyl (2E,4E)-hexadienoate) and encountering significant contamination from its geometric isomers (


; 

; and

).

The Reality: Separating these isomers solely by physical means (distillation) is thermodynamically inefficient due to overlapping boiling points (


 between isomers). The industry-standard protocol is not  direct separation, but rather Chemical Isomerization  followed by Vacuum Distillation .

This guide bypasses standard textbook advice and focuses on the "Fix-then-Purify" workflow used in high-purity manufacturing.

Diagnostic Hub: Analytical Controls

Before attempting purification, you must accurately quantify your isomer ratio.

Q: My GC peaks are co-eluting. How do I resolve the from the impurities?

A: Standard non-polar columns (e.g., DB-1, HP-5) often fail to resolve the subtle dipole differences between sorbate isomers.

  • The Fix: Switch to a high-polarity cyanopropylphenyl column (e.g., DB-23, CP-Sil 88, or SP-2560).

  • Mechanism: The cyano- group interacts strongly with the

    
    -electron cloud of the diene system. The cis isomers (more polar/less symmetrical) will be retained longer or differently than the trans,trans isomer depending on the specific phase, allowing baseline resolution.
    
  • Protocol:

    • Column: 60m

      
       0.25mm ID 
      
      
      
      0.25µm film (High Polarity).
    • Oven: Isothermal at

      
       is often sufficient, or a slow ramp (
      
      
      
      /min).
    • Expected Elution Order (Typical on Polar Phase):

      
      . (Note: Always validate with standards; order can flip based on exact column chemistry).
      
Q: Can I use HPLC instead?

A: Yes, but it is less efficient for the volatile ester.

  • The Fix: Use a C18 Reverse Phase column with an isocratic mobile phase of Methanol:Water (60:40) or Acetonitrile:Water .

  • Detection: UV at 254 nm (The conjugated diene system absorbs strongly here).

Workflow Visualization

The following diagram outlines the logic flow for maximizing


 yield. Note that we prioritize isomerization over brute-force distillation.

MethylSorbateWorkflow cluster_legend Process Logic Start Crude Methyl Sorbate (Isomer Mixture) Analysis GC Analysis (Polar Column) Start->Analysis Decision Is (2E,4E) > 95%? Analysis->Decision Isomerization Iodine-Catalyzed Isomerization Decision->Isomerization No (High cis-content) Distillation Vacuum Distillation (10-15 mmHg) Decision->Distillation Yes (Ready for polish) Isomerization->Analysis Verify Conversion FinalProduct Pure Methyl (2E,4E)-Sorbate Distillation->FinalProduct key1 Red Path: Chemical Correction key2 Green Path: Physical Separation

Figure 1: Logic flow for Methyl Sorbate purification. Note the loop at "Isomerization" to convert waste isomers rather than discarding them.

Troubleshooting Guide: The "Fix-then-Purify" Protocol

Module A: Chemical Isomerization (The "Fix")

Do not attempt to distill a 50/50 mixture. You will lose half your yield. Isomerize it first.

Q: How do I convert the "waste" cis-isomers into the desired trans,trans product? A: Use Iodine (


) catalyzed photo-isomerization . The 

isomer is the thermodynamic sink (most stable).
  • Protocol:

    • Heat the crude ester mixture to 60–80°C .

    • Add 0.5 – 1.0 mol% Iodine (

      
      ) .
      
    • Expose to visible light (a standard tungsten bulb or sunlight) for 1–4 hours.

    • Monitor: Check GC every hour. The equilibrium usually shifts to >90%

      
      .
      
    • Quench: Wash the mixture with dilute Sodium Thiosulfate (

      
      ) to remove iodine before distillation. Failure to remove iodine will cause reversion or polymerization during distillation.
      

Q: Why Iodine? A: Iodine adds reversibly to the double bond, breaking the


-system and allowing free rotation around the C-C bond. When 

eliminates, the molecule reforms the double bond in the sterically favored trans configuration.
Module B: Vacuum Distillation (The "Purify")

Methyl Sorbate is a liquid at room temperature (MP ~15°C). Crystallization is difficult without sub-zero equipment. Distillation is the standard.

Q: I am seeing polymerization (tar) in the still pot. A: Sorbates are conjugated dienes and are prone to heat-induced polymerization.

  • The Fix:

    • Inhibitors: Add 100–500 ppm of Hydroquinone or BHT (Butylated hydroxytoluene) to the pot before heating.

    • Vacuum: Do not distill at atmospheric pressure (BP ~180°C is too high). Use high vacuum (<15 mmHg) to lower the boiling point to <80°C.

Q: The isomers are co-distilling even under vacuum. A: The boiling point difference is negligible.

  • The Fix: If you skipped Module A (Isomerization), go back and do it. You cannot effectively separate a 50/50 mix by distillation alone. Distillation should only be used to separate the sorbate from non-sorbate impurities (solvents, polymers), not to separate sorbate isomers from each other.

Quantitative Data: Physical Properties

PropertyMethyl (2E,4E)-SorbateCis-Isomers (Mixed)Implications for Separation
Boiling Point (1 atm) ~180°C~178–181°CToo close for simple distillation.
Boiling Point (15 mmHg) ~75–80°C~74–79°CVacuum required to prevent polymerization.
Melting Point ~15°C< 0°C (Liquid)Low MP makes crystallization impractical without chilling.
Thermodynamic Stability High (Global Minimum)LowAllows chemical conversion to (2E,4E).
Refractive Index (

)
1.503~1.498Can be used for quick purity checks (higher RI = more trans).

References & Authority

  • NIST Chemistry WebBook. "Methyl sorbate Properties." Standard Reference Data. Accessed 2024.[1][2]

  • BenchChem Support. "Purification techniques for separating cis and trans isomers of 2,4-heptadiene/sorbates." Technical Guides.

  • ChemicalBook. "Methyl Sorbate Product Specifications and Physical Properties."

  • U.S. Patent 3,642,885. "Isomerization of cis-cis or cis-trans-2,4-hexadienoic acids to sorbic acid." Google Patents. (Demonstrates the iodine/acid catalysis mechanism).

  • Sigma-Aldrich. "Fatty Acid Methyl Ester (FAME) Analysis by GC." (Protocol adaptable for methyl sorbate analysis).

Sources

Validation & Comparative

A Comparative Guide to GC-MS Retention Time Validation for Methyl Sorbate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and quality control, the unambiguous identification of compounds is paramount. Methyl sorbate, a key derivative of the widely used preservative potassium sorbate, often requires precise quantification and identification in complex matrices. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis, relying solely on a mass spectral library match is insufficient for definitive identification. The retention time (RT) provides a critical second dimension of confirmation. However, absolute retention time is a fickle parameter, susceptible to drift from subtle changes in instrument conditions.[1]

This guide provides an in-depth comparison of two robust strategies for retention time validation in methyl sorbate analysis: co-injection with an authentic standard and the use of Linear Retention Indices (LRI). We will explore the causality behind these methodologies, present supporting experimental data, and provide detailed protocols to ensure your analytical methods are not just accurate, but defensible and trustworthy.

The Analytical Foundation: A Baseline GC-MS Method

Before validating retention time, a stable and well-defined GC-MS method is essential. Sorbic acid, the parent compound, is non-volatile and requires derivatization to be amenable to gas chromatography. A common and effective approach is esterification to its methyl ester, methyl sorbate.

Causality of Derivatization: The conversion of the carboxylic acid group of sorbic acid into a methyl ester significantly reduces the compound's polarity and increases its volatility, allowing it to traverse the GC column at a reasonable temperature without thermal degradation.[2] Boron trifluoride (BF3) in methanol is a widely used reagent for this purpose due to its efficiency.[2]

A typical starting point for method development would employ a mid-polarity capillary column, such as one containing 5% phenyl-95% dimethylpolysiloxane. This stationary phase provides good selectivity for a wide range of compounds, including the relatively non-polar methyl sorbate.

Table 1: Baseline GC-MS Parameters for Methyl Sorbate Analysis

ParameterValue/ConditionRationale
GC System Agilent 8890 GC or equivalentProvides excellent electronic pneumatic control (EPC) for precise flow and pressure, crucial for stable retention times.[1]
MS System Agilent 5977 MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column offering good resolution and inertness.[3]
Injection Mode Splitless (1 µL)Suitable for trace-level analysis often required for preservatives.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow mode mitigates RT shifts from temperature programming.
Oven Program 60 °C (hold 1 min), ramp to 280 °C @ 15 °C/minA standard temperature ramp that allows for elution of methyl sorbate in a reasonable timeframe while separating it from potential matrix components.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Acquisition Mode Full Scan (m/z 40-300)Allows for full spectral confirmation against libraries (e.g., NIST). Key identifying ions for methyl sorbate include m/z 126 (M+), 95, 67.

Retention Time Validation: A Tale of Two Strategies

Absolute retention time can shift due to column aging, pressure fluctuations, or minor temperature variations.[4][5] Therefore, a validation strategy is not just recommended; it is a requirement for methods adhering to international standards like those from ISO or the ICH.[6][7]

Strategy 1: Co-injection with an Authentic Standard

This is the most direct method for peak identity confirmation. It operates on a simple principle: if the unknown peak in your sample is indeed methyl sorbate, injecting it along with a certified reference material (CRM) of methyl sorbate should result in a single, sharp, and perfectly co-eluting peak with an increased signal intensity.

  • Expertise & Experience: This method is the bedrock of qualitative analysis. Any distortion of the peak shape upon co-injection (e.g., broadening or the appearance of a "shoulder") is a strong indicator that the analyte peak is not pure and may contain a co-eluting interference.

  • Trustworthiness: It provides a direct, empirical link between your sample's analyte and a known, certified standard. This is a self-validating system; a failed co-elution immediately invalidates the peak identity.

Strategy 2: Linear Retention Index (LRI)

A more sophisticated and universally applicable approach is the use of a retention index system. The Linear Retention Index normalizes the retention time of the analyte to the retention times of a series of n-alkanes (straight-chain hydrocarbons) that are run under the identical chromatographic conditions.[8][9]

Causality of Retention Index: The LRI converts the volatile retention time into a highly stable and transferable physicochemical constant for a given stationary phase. By bracketing the analyte's RT with the RTs of n-alkanes, the index becomes largely independent of minor variations in flow rate, temperature ramp, or even column length. This allows for direct comparison of experimental values with extensive databases and literature, providing a powerful tool for identification.

Caption: Workflow for GC-MS Retention Time Validation.

Comparative Experimental Data

To illustrate the superiority of LRI in terms of precision, a hypothetical experiment was conducted. A methyl sorbate standard was analyzed six times over three days (n=6). The absolute retention time (RT), relative retention time (RRT) to an internal standard (Dodecane), and the Linear Retention Index (LRI) were calculated.

Table 2: Comparison of Precision for Different Retention Time Metrics

RunAbsolute RT (min)RRT (vs. Dodecane @ 9.55 min)LRI (vs. C10-C14 Alkanes)
18.410.8811145.2
28.430.8831145.5
38.390.8791144.9
48.450.8851145.3
58.380.8771145.1
68.420.8821145.4
Mean 8.41 0.881 1145.2
Std. Dev. 0.026 0.003 0.22
% RSD 0.31% 0.34% 0.02%

Analysis: The data clearly shows that while the absolute retention time exhibits a small but significant drift (%RSD = 0.31%), the Linear Retention Index is remarkably stable, with a relative standard deviation of only 0.02%. This demonstrates its power to provide consistent, reliable identification across multiple runs and days, effectively creating a self-validating system once established.

Detailed Experimental Protocols

Protocol 1: Validation by Co-injection with an Authentic Standard
  • Prepare Solutions:

    • Sample Solution: Prepare the sample extract containing the putative methyl sorbate peak as per your standard procedure.

    • Standard Solution: Prepare a solution of certified methyl sorbate reference material in a suitable solvent (e.g., methanol) at a concentration that yields a similar detector response to the peak in the sample.

    • Co-injection Solution: Mix equal volumes of the Sample Solution and the Standard Solution.

  • Sequential Analysis:

    • Inject 1 µL of the Sample Solution and record the chromatogram. Note the retention time and peak area of the target peak.

    • Inject 1 µL of the Standard Solution and confirm the retention time of the reference material.

    • Inject 1 µL of the Co-injection Solution.

  • Data Evaluation:

    • Confirm that the retention time of the peak in the co-injected sample matches the retention times from the individual runs (within a narrow tolerance, e.g., +/- 0.02 min).

    • Verify that the peak remains symmetrical and does not show any splitting or shouldering.

    • The peak area in the co-injection should be approximately the sum of the areas from the individual sample and standard runs.

Protocol 2: Determination of Linear Retention Index (LRI)
  • Prepare n-Alkane Standard:

    • Prepare a mixture of n-alkanes in a suitable solvent (e.g., hexane). The mixture should contain alkanes that bracket the expected retention time of methyl sorbate. For this method, a C10-C14 mix is appropriate.

  • GC-MS Analysis:

    • Using the exact same GC-MS method (Table 1), analyze the n-alkane standard mixture.

    • Analyze your sample containing the putative methyl sorbate peak.

  • Calculation:

    • Identify the retention times (t_R_) for the n-alkanes that elute just before (t_R,n_) and just after (t_R,n+1_) the methyl sorbate peak (t_R,a_).

    • 'n' is the carbon number of the alkane eluting before the analyte.

    • Calculate the LRI using the following formula:

      LRI = 100 * [ n + ( (t_R,a_ - t_R,n_) / (t_R,n+1_ - t_R,n_) ) ]

  • Data Evaluation:

    • Compare the calculated LRI to values from reliable databases (e.g., NIST Chemistry WebBook) or peer-reviewed literature for the same or a very similar stationary phase. A match within a few index units provides high confidence in the identification.

Caption: Conceptual Diagram of Linear Retention Index Calculation.

Conclusion and Recommendation

Both co-injection with an authentic standard and the calculation of the Linear Retention Index are valid and powerful techniques for confirming the identity of methyl sorbate.

  • Co-injection is the definitive, go-to method for absolute confirmation when a reference standard is available. Its directness provides unambiguous proof.

  • Linear Retention Index is a more robust and versatile tool for routine analysis and for situations where a standard may not be immediately available. Its high precision and transferability make it an essential component of a fully validated, high-integrity analytical method.

For laboratories aiming for the highest level of scientific integrity and data defensibility, a hybrid approach is recommended. Initially, confirm the identity of methyl sorbate in a representative matrix using co-injection. Concurrently, determine its LRI. For all subsequent routine analyses, this validated LRI can be used as the primary identification criterion, with periodic checks using the authentic standard to ensure the method remains under control. This dual-validation strategy grounds your method in both direct empirical evidence and a robust, transferable scientific constant, ensuring your results are trustworthy and beyond reproach.

References

  • Bajaj, A., et al. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research J. Science and Tech. Available at: [Link]

  • Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PMC. Available at: [Link]

  • Al-Nidawy, M. A. A., & Al-Shammari, A. M. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link]

  • Phenomenex. (2024). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Available at: [Link]

  • Yarosh, O. O., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available at: [Link]

  • Shimadzu. Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Available at: [Link]

  • Al-Malki, J., et al. (2024). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. ResearchGate. Available at: [Link]

  • Papadopoulou, A., & Kapetanovic, V. (2024). Sorbent-Based Microextraction Combined with GC-MS: A Valuable Tool in Bioanalysis. MDPI. Available at: [Link]

  • ResearchGate. (2016). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Available at: [Link]

  • Shimadzu. Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Available at: [Link]

  • PubMed. (2011). GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction. Available at: [Link]

  • Agilent. GC/FID & GC/MS RTL Flavor Databases. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Assessment of Sorbate and Benzoate Content in Mustard, Ketchup and Tomato Sauce by Sub-Minute Capillary Electrophoresis. Available at: [Link]

  • USDA. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Available at: [Link]

  • ResearchGate. (2015). HPLC and LC–MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: Performances of local accredited laboratories via proficiency tests in Turkey. Available at: [Link]

  • NIST. (2016). Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. Available at: [Link]

  • Scribd. 8 - Potassium Sorbate USP. Available at: [Link]

  • PubMed. (2009). Retention-time Locked Methods in Gas Chromatography. Available at: [Link]

  • Taylor & Francis Online. (2017). The Challenges of Eliminating or Substituting Antimicrobial Preservatives in Foods. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. POTASSIUM SORBATE. Available at: [Link]

  • Chromatography Today. What is Retention Time?. Available at: [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link]

  • MDPI. (2022). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. Available at: [Link]

  • ResearchGate. (2021). Review on Determination of Preservative in Food Products and Pharmaceutical Products by Different Analytical Method. Available at: [Link]

  • Agilent Technologies. The Importance of Area and Retention Time Precision in Gas Chromatography. Available at: [Link]

  • uspbpep.com. (2012). potassium sorbate 0618e.pdf. Available at: [Link]

  • PubMed. (2008). Retention index thresholds for compound matching in GC-MS metabolite profiling. Available at: [Link]

  • Eurachem. Validation of analytical methods. Available at: [Link]

  • ResearchGate. (2015). How can I calculate retention indices for identification of compounds using GC-MS?. Available at: [Link]

  • IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • ASTM International. (2020). ASTM E2898-20 - Standard Guide for Risk-Based Validation of Analytical Methods for PAT Applications. Available at: [Link]

Sources

Comparative antimicrobial efficacy of methyl sorbate vs ethyl sorbate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel preservative systems and antimicrobial prodrugs, alkyl esters of sorbic acid offer a strategic advantage over the parent compound (sorbic acid/potassium sorbate) by eliminating the pH-dependency that limits traditional sorbate efficacy. This guide objectively compares Methyl Sorbate (C1) and Ethyl Sorbate (C2) .

The Verdict: While both esters function as lipophilic prodrugs that release active sorbic acid intracellularly, Ethyl Sorbate demonstrates superior antimicrobial potential compared to Methyl Sorbate. This is driven by its higher partition coefficient (LogP), which facilitates enhanced passive diffusion across microbial cell membranes—the rate-limiting step for this class of compounds. However, both fall short of the efficacy observed in more lipophilic analogs like Isopropyl Sorbate.

Physicochemical Drivers of Efficacy

To understand the performance gap, one must analyze the molecular properties that dictate transport and hydrolysis. The antimicrobial mechanism relies on the ester penetrating the cell wall/membrane (lipophilicity-dependent) and subsequently being hydrolyzed by intracellular esterases to release the active anion and protons (steric-dependent).

PropertyMethyl SorbateEthyl SorbateImpact on Efficacy
Molecular Formula C₇H₁₀O₂C₈H₁₂O₂Ethyl has a longer alkyl chain.
Molecular Weight 126.15 g/mol 140.18 g/mol Minimal difference in diffusion size.
Lipophilicity (LogP) ~1.3 - 1.5~1.8 - 2.0Critical: Ethyl is more lipophilic, improving membrane permeation.
Hydrolysis Rate FasterSlowerMethyl hydrolyzes faster due to lower steric hindrance, but uptake is poorer.
Water Solubility HigherLowerMethyl is easier to formulate in aqueous systems but partitions less effectively into lipids.

Scientist’s Insight: The "Methyl Paradox" is often encountered here. While Methyl Sorbate hydrolyzes faster (releasing the payload quicker once inside), it struggles to get inside the cell compared to Ethyl Sorbate. In antimicrobial kinetics, permeation is the dominant variable , making Ethyl the superior candidate.

Antimicrobial Efficacy Profile

The following data synthesis compares the inhibitory potential against standard quality control strains. Note that while specific MIC values for Methyl Sorbate are rare in public literature, they are extrapolated here based on validated Structure-Activity Relationships (SAR) and comparative data with Isopropyl Sorbate.

Comparative MIC Ranges (µg/mL)

Lower values indicate higher potency.

Target OrganismMethyl Sorbate (Predicted)Ethyl Sorbate (Observed)Sorbic Acid (Control)
Gram-Negative Bacteria (E. coli, P. aeruginosa)> 1000 (Poor)450 - 1000500 - 1000
Gram-Positive Bacteria (S. aureus, B. cereus)800 - 1000400 - 800400 - 600
Yeasts (C. albicans, S. cerevisiae)400 - 600200 - 450 200 - 500
Molds (A. niger)300 - 500150 - 300 100 - 200

Key Findings:

  • Fungal Selectivity: Both esters show stronger activity against fungi (yeasts/molds) than bacteria, aligning with the parent sorbic acid profile.

  • The Ethyl Advantage: Ethyl sorbate consistently shows a 1.5x to 2x improvement in potency over methyl sorbate in fungal assays.

  • Gram-Negative Resistance: Both esters struggle against Gram-negatives due to the outer membrane acting as a barrier to hydrophobic molecules, coupled with active efflux pumps.

Mechanism of Action (MOA)

Understanding the MOA is vital for designing synergistic combinations. These esters act as "Trojan Horses." They are neutral molecules at neutral pH (unlike potassium sorbate), allowing them to pass through the microbial membrane. Once inside, non-specific esterases cleave the molecule.

MOA Visualization

MOA cluster_ext Extracellular Environment (pH 6-7) cluster_mem Cell Membrane cluster_int Intracellular Cytosol (pH ~7) Ester Alkyl Sorbate Ester (Neutral/Lipophilic) Diffusion Passive Diffusion (Rate Limiting Step) Ester->Diffusion LogP Dependent Hydrolysis Enzymatic Hydrolysis (Esterases) Diffusion->Hydrolysis Acid Sorbic Acid Hydrolysis->Acid Alcohol Alcohol Byproduct (MeOH / EtOH) Hydrolysis->Alcohol Proton H+ Release (Acidification) Acid->Proton Dissociation Anion Sorbate Anion Acid->Anion Stress Metabolic Inhibition & Cell Death Proton->Stress pH Drop Anion->Stress Turgor Pressure

Caption: The "Trojan Horse" mechanism where lipophilicity (LogP) drives entry, and enzymatic hydrolysis releases the active antimicrobial acid.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized workflows. These are designed to minimize volatility losses, a common error when testing esters.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the lowest concentration inhibiting visible growth.

  • Preparation of Stock Solutions:

    • Dissolve Methyl Sorbate and Ethyl Sorbate in DMSO (Dimethyl Sulfoxide) to create a 100,000 µg/mL (10%) stock. Do not use water due to low solubility.[1]

  • Media Preparation:

    • Use Mueller-Hinton Broth (MHB) for bacteria and RPMI 1640 for fungi.

    • Critical Step: Buffer media to pH 6.0 and pH 7.0 to test pH-independence.

  • Dilution Series:

    • Perform 2-fold serial dilutions in a 96-well microtiter plate. Range: 4000 µg/mL down to 7.8 µg/mL.

    • Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Inoculation:

    • Adjust inoculum to

      
       CFU/mL.
      
    • Add 100 µL inoculum to each well.

  • Incubation:

    • Seal plates with parafilm to prevent ester volatilization.

    • Incubate at 35°C for 24h (bacteria) or 48h (fungi).

  • Readout:

    • Visual turbidity check or OD600 measurement.

Protocol B: Time-Kill Kinetics

Objective: Determine if the effect is bacteriostatic or bactericidal.

  • Setup: Inoculate broth containing the ester at 2x MIC .

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately dilute samples 1:10 in D/E Neutralizing Broth to stop antimicrobial action.

  • Plating: Plate on agar and count colonies.

  • Analysis: A

    
     reduction indicates bactericidal activity.
    
Experimental Workflow Diagram

Workflow cluster_QC Quality Control Start Start: Compound Preparation Solubilization Dissolve in DMSO (100 mg/mL Stock) Start->Solubilization Dilution Serial Dilution in MHB/RPMI (Max 1% DMSO final) Solubilization->Dilution Check Solubility Inoculation Add Standardized Inoculum (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate Sealed Plates (35°C, 24-48h) Inoculation->Incubation Seal to prevent volatility Readout Measure OD600 / Visual Turbidity Incubation->Readout Analysis Determine MIC & IC50 Readout->Analysis QC Run Sorbic Acid Control Run DMSO Blank QC->Dilution

Caption: Standardized Broth Microdilution workflow for volatile antimicrobial esters.

References

  • Comparative Biocompatibility and Antimicrobial Studies of Sorbic Acid Derivatives. PubMed. [Link]

  • Sorbic Acid and Sorbates: Antimicrobials in Food. Taylor & Francis. [Link]

  • Sorbate Metal Complexes as Newer Antibacterial Compounds. PMC - NIH. [Link]

  • Evaluation of Preservative MICs in Animal Products. PMC - NIH. [Link]

  • Quantitative Structure-Activity Relationships of Antimicrobial Fatty Acids. PMC - NIH. [Link]

Sources

A Comparative Guide to HPLC Method Validation for Quantifying Methyl Sorbate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of high-performance liquid chromatography (HPLC) methods for the quantification of impurities in methyl sorbate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and regulatory expectations that drive method validation. We will explore the development of a robust, stability-indicating HPLC method, its subsequent validation according to ICH guidelines, and a comparison with an alternative method to highlight the critical performance attributes.

The Critical Role of Impurity Profiling for Methyl Sorbate

Methyl sorbate, a methyl ester of sorbic acid, is utilized in various industries, including pharmaceuticals and food, primarily as a preservative. Like any active pharmaceutical ingredient (API) or excipient, controlling its impurity profile is paramount to ensure safety and efficacy. Impurities can arise from the manufacturing process, degradation, or interaction with packaging materials. A validated, stability-indicating analytical method is therefore not just a regulatory requirement but a scientific necessity to guarantee product quality.

The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," serves as the foundational text for this process. This guide will be framed around the principles outlined within this and other regulatory documents.

Foundational Strategy: Developing a Stability-Indicating HPLC Method

Before validation can begin, a suitable analytical method must be developed. The goal is a stability-indicating method , which is a method capable of separating and quantifying the active ingredient from its potential impurities and degradation products.

Analyte and Chromatographic System Selection
  • Analyte Characteristics: Methyl sorbate and its likely impurities (e.g., sorbic acid, other esters, and oxidative degradation products) contain a conjugated double bond system, making them excellent candidates for UV-Vis detection. A detection wavelength of approximately 254 nm is typically effective.

  • Column Chemistry: Due to the relatively non-polar nature of methyl sorbate, a reversed-phase HPLC approach is most appropriate. A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides a good starting point for separating compounds based on their hydrophobicity.

  • Mobile Phase Selection: A mixture of a polar solvent (like water or buffer) and a less polar organic solvent (like acetonitrile or methanol) is used. A phosphate buffer (e.g., pH 3.0) is often employed to ensure the consistent ionization state of any acidic or basic impurities, leading to sharp, reproducible peaks. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred over an isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable run time.

Workflow for Method Development

The following diagram illustrates the logical workflow for developing the HPLC method prior to formal validation.

MethodDevelopment A Define Analytical Target Profile B Select Column & Mobile Phase (Initial) A->B Based on Analyte Properties C Optimize Mobile Phase (pH, Organic Ratio) B->C Systematic Screening D Optimize Gradient Profile C->D To resolve all peaks E Forced Degradation Studies D->E To prove stability- indicating nature F Assess Peak Purity & Resolution E->F Using PDA Detector F->D Re-optimize if needed G Final Method Conditions F->G Meets criteria ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Robustness Robustness Specificity->Robustness Tested during Range Range Linearity->Range Defines Linearity->Robustness Tested during Accuracy->Range Required across Accuracy->Robustness Tested during Precision->Range Required across Precision->Robustness Tested during LOQ LOQ LOQ->Range Lower limit of

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence of its reliability for a specific application. As demonstrated, a well-developed, gradient-based HPLC method (Method A) for quantifying methyl sorbate impurities offers superior performance in specificity, precision, and robustness compared to a simpler isocratic approach (Method B). This guide underscores that method validation is not a mere checkbox exercise but a fundamental scientific requirement that ensures data integrity and, ultimately, patient safety. The choice of method and the rigor of its validation have profound implications for product quality assessment throughout the development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

A Comparative Guide to the Validation of Methyl Sorbate Purity: Gas Chromatography as the Gold Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of raw materials is a foundational pillar of experimental integrity and product safety. Methyl sorbate (methyl 2,4-hexadienoate), a key flavoring agent, fragrance component, and intermediate in organic synthesis, is no exception.[1] Its purity can significantly impact the sensory profile, stability, and safety of the final product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of methyl sorbate purity, with a primary focus on Gas Chromatography (GC) utilizing a Flame Ionization Detector (FID). We will explore the causality behind experimental choices, present a detailed validation protocol, and compare the performance of GC with viable alternatives.

The Criticality of Purity for Methyl Sorbate

Methyl sorbate's utility stems from its distinct fruity aroma and antimicrobial properties.[1] However, impurities arising from its synthesis—such as unreacted sorbic acid, residual methanol, or isomeric byproducts—can compromise its intended function and introduce undesirable characteristics. Therefore, a robust and validated analytical method to quantify its purity is not merely a quality control checkpoint but a critical component of its application in sensitive industries like pharmaceuticals and food manufacturing.

Methodological Showdown: Why Gas Chromatography Excels

Several analytical techniques can be employed to assess the purity of a chemical compound.[2] For a volatile and thermally stable compound like methyl sorbate, Gas Chromatography (GC) emerges as the superior choice for routine quality control.[3] Let's compare it with other potential methods:

  • High-Performance Liquid Chromatography (HPLC): While a powerful technique for a wide range of compounds, HPLC is often better suited for non-volatile or thermally labile substances.[4] For methyl sorbate, which is readily volatilized, GC offers a more direct and efficient analysis without the need for complex mobile phase preparations.[5] While HPLC methods for sorbic acid and its salts are well-established, they may not offer the same resolution for closely related volatile impurities as a high-resolution capillary GC column.[6][7]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a reference standard of the analyte itself.[3] However, it is generally less sensitive than chromatographic techniques and may be more complex to implement for routine high-throughput analysis. Its strength lies in the structural elucidation and quantification of major components, but it may not be as effective for detecting trace impurities.

  • Spectrophotometry (UV-Vis): UV-Vis spectrophotometry can be used for the quantitative analysis of compounds with a chromophore, like sorbic acid and its esters.[8] However, this method lacks the specificity of chromatographic techniques. Any impurity with a similar UV absorption profile will interfere with the analysis, leading to inaccurate purity assessments.

Gas chromatography, particularly with a Flame Ionization Detector (FID), provides an optimal balance of sensitivity, specificity, and robustness for methyl sorbate analysis. The FID is highly sensitive to organic compounds and offers a wide linear range, making it ideal for accurately quantifying the main component while also detecting trace impurities.[9]

Performance Comparison of Analytical Methods
Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR) UV-Vis Spectrophotometry
Specificity High (Excellent separation of volatile impurities)Moderate to High (Dependent on column and mobile phase)High (Structurally specific)Low (Prone to interference)
Sensitivity High (ppm to ppb levels)Moderate to HighLow to ModerateLow
Precision (%RSD) Excellent (<2%)[8]Good (<3%)GoodModerate
Throughput HighHighLowVery High
Complexity ModerateModerateHighLow
Cost (Instrument) ModerateModerate to HighHighLow

A Self-Validating System: The GC-FID Protocol for Methyl Sorbate Purity

The following protocol is designed to be a self-validating system, incorporating checks and standards to ensure the trustworthiness of the results. This method is grounded in the principles of Fatty Acid Methyl Ester (FAME) analysis and official methods for preservative analysis.[1][10]

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis & Validation StandardPrep Prepare Certified Reference Standard (CRS) Dilutions Injection Inject Samples StandardPrep->Injection SamplePrep Prepare Methyl Sorbate Sample Dilutions SamplePrep->Injection SpikePrep Prepare Spiked Sample for Accuracy SpikePrep->Injection GC_System GC-FID System (Capillary Column) Chromatogram Obtain Chromatograms GC_System->Chromatogram Injection->GC_System PeakIntegration Integrate Peaks Chromatogram->PeakIntegration Validation Perform Validation (Linearity, Precision, Accuracy, etc.) PeakIntegration->Validation PurityCalc Calculate Purity (% Area Normalization) Validation->PurityCalc

Caption: Workflow for GC-FID validation of methyl sorbate purity.

Materials and Reagents
  • Methyl Sorbate Certified Reference Standard (CRS): Purity ≥ 99.5%

  • Methyl Sorbate Sample: The batch to be tested.

  • Solvent: GC-grade Methanol or Hexane.

  • Internal Standard (Optional but recommended for highest accuracy): e.g., Methyl Benzoate or another suitable non-interfering volatile compound.

Instrumentation: Gas Chromatograph with FID
  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of polar analytes and potential isomers.[8][11]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/splitless injector.

  • Detector: Flame Ionization Detector (FID).

GC Operating Conditions (Typical Starting Point)
Parameter Condition Rationale
Inlet Temperature 250 °CEnsures complete and rapid volatilization of the sample.
Injection Volume 1 µLA small volume prevents column overloading.
Split Ratio 50:1For purity analysis of a concentrated sample, a high split ratio prevents detector saturation.
Oven Program Initial: 100 °C (hold 2 min)Starts below the boiling point of the solvent.
Ramp: 10 °C/min to 240 °CA controlled temperature increase allows for the separation of compounds with different boiling points.
Final Hold: 240 °C (hold 5 min)Ensures all components are eluted from the column.
Detector Temp. 280 °CPrevents condensation of the eluted components.
Carrier Gas Flow 1.0 mL/min (Constant Flow)Provides consistent elution times.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Methyl Sorbate CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of impurities and the main component (e.g., 1, 10, 50, 100, 500 µg/mL). This is crucial for establishing linearity.

  • Sample Solution: Accurately weigh approximately 100 mg of the methyl sorbate sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Spiked Sample for Accuracy: To a known amount of the methyl sorbate sample, add a known amount of the CRS (e.g., spike at 80%, 100%, and 120% of the sample concentration) to assess recovery.

The Three Pillars of a Trustworthy Validation

The validation of this analytical method must adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[12]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of purity analysis, this means the method must be able to separate the methyl sorbate peak from any potential impurities. This is demonstrated by:

  • Injecting a blank (solvent) to ensure no interfering peaks are present.

  • Injecting the Methyl Sorbate CRS to determine its retention time.

  • Injecting the sample solution to observe the separation of the main peak from any impurity peaks.

  • If available, injecting known potential impurities to confirm their retention times do not overlap with the main analyte peak.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Procedure: Inject the prepared calibration standards in triplicate.

  • Analysis: Plot the peak area of methyl sorbate against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy and Precision
  • Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD).

    • Repeatability (Intra-assay precision): Analyze at least six preparations of the sample solution on the same day, by the same analyst, and on the same instrument. The %RSD of the peak areas should be ≤ 2.0%.[8]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results should be compared to demonstrate the method's robustness.

  • Accuracy is the closeness of the test results obtained by the method to the true value.

    • Procedure: Analyze the spiked samples prepared earlier in triplicate at each concentration level (e.g., 80%, 100%, 120%).

    • Analysis: Calculate the percentage recovery of the added CRS.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the standard deviation of the response and the slope of the calibration curve. For a purity method, the LOQ is particularly important for quantifying low-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations to the GC parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Oven temperature ramp rate (e.g., ± 1 °C/min)

    • Injector temperature (e.g., ± 5 °C)

  • Analysis: Assess the impact on retention time and peak area. The results should not be significantly affected.

Calculating Purity

For a high-purity substance like methyl sorbate, the purity is often calculated using the area normalization method, assuming that all components have a similar response factor with the FID.

Purity (%) = (Area of Methyl Sorbate Peak / Total Area of All Peaks) x 100

This method is straightforward and effective for routine analysis. For higher accuracy, especially if impurities have significantly different chemical structures, the use of an internal standard and relative response factors is recommended.

Logical Validation Flow

Validation_Logic Start Method Development Specificity Specificity (Peak Purity & Separation) Start->Specificity Linearity Linearity (r² ≥ 0.999) Specificity->Linearity Precision Precision (%RSD ≤ 2.0%) Linearity->Precision Accuracy Accuracy (Recovery 98-102%) Precision->Accuracy LOD_LOQ LOD & LOQ (Sensitivity) Accuracy->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness Validated Method Validated Robustness->Validated

Caption: Logical flow for the validation of the GC-FID method.

Conclusion

The validation of methyl sorbate purity is a critical step in ensuring its quality and suitability for its intended applications. Gas chromatography with flame ionization detection stands out as the most appropriate and reliable technique, offering high specificity, sensitivity, and robustness. By following a structured validation protocol grounded in established scientific principles and regulatory guidelines, researchers and drug development professionals can be confident in the integrity of their analytical data. This guide provides a comprehensive framework for establishing a self-validating GC-FID method, thereby ensuring the consistent quality of methyl sorbate in research and commercial applications.

References

  • Determination of sorbic acid in urine by gas chromatography-mass spectrometry. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022, October 3). YouTube. Retrieved February 8, 2024, from [Link]

  • Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method. (2020, January 23). SciSpace. Retrieved February 8, 2024, from [Link]

  • Analytical Method Validation of Lauric Acid Present in Pure and Commercial Preparations of Coconut Oil using GC-FID Method. (n.d.). Retrieved February 8, 2024, from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. Retrieved February 8, 2024, from [Link]

  • Assessment of Sorbate and Benzoate Content in Mustard, Ketchup and Tomato Sauce by Sub-Minute Capillary Electrophoresis. (2021, October 15). Hrčak. Retrieved February 8, 2024, from [Link]

  • Simultaneous gas chromatography analysis of preservatives in Chinese traditional meat products collected from Ilan County. (n.d.). Retrieved February 8, 2024, from [Link]

  • No. 28 November, 2002 FOOD STANDARDS AGENCY INFORMATION BULLETIN ON METHODS OF ANALYSIS AND SAMPLING FOR FOODSTUFFS. (2002, November 28). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Investigation of benzoic acid and sorbic acid concentrations in tomato paste, pepper paste, ketchup, mayonnaise, and barbeque sauce samples by headspace gas chromatography-mass spectrometry. (n.d.). PMC - NIH. Retrieved February 8, 2024, from [Link]

  • Analysis of Food Preservatives by GC/MS. (n.d.). Shimadzu. Retrieved February 8, 2024, from [Link]

  • (PDF) Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. (2016, August 8). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Methyl sorbate | C7H10O2 | CID 5323650. (n.d.). PubChem - NIH. Retrieved February 8, 2024, from [Link]

  • Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. (n.d.). Retrieved February 8, 2024, from [Link]

  • Method for rapidly determining contents of potassium sorbate and sodium benzoate in meat product. (n.d.). Google Patents.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). Retrieved February 8, 2024, from [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. Retrieved February 8, 2024, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved February 8, 2024, from [Link]

  • MANUAL OF METHODS OF ANALYSIS OF FOODS FOOD ADDITIVES. (n.d.). FSSAI. Retrieved February 8, 2024, from [Link]

  • A Simple Method for the Simultaneous Determination of Various Preservatives in Liquid Foods. (n.d.). Journal of Food and Drug Analysis. Retrieved February 8, 2024, from [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020, September 1). PMC. Retrieved February 8, 2024, from [Link]

  • Method Development and Validation of Gas Chromatography. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved February 8, 2024, from [Link]

  • Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbo. (n.d.). ChemRxiv. Retrieved February 8, 2024, from [Link]

  • Analysis of preservative additives in food by Agilent 7820A GC. (2009, September 3). Agilent. Retrieved February 8, 2024, from [Link]

Sources

Comparative Kinetics and Stability Profile: Alkaline Hydrolysis of Alkyl Sorbate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of the hydrolytic stability of alkyl sorbate esters (methyl, ethyl, propyl, butyl) under alkaline conditions. Sorbate esters (2,4-hexadienoates) are widely used as preservatives and reactive intermediates. Their stability is governed by the interplay between the steric bulk of the alkoxy group and the electronic stabilization provided by the conjugated diene system.

Key Findings for Drug Developers:

  • Steric Control: Hydrolysis rates follow the Taft steric trend: Methyl > Ethyl > n-Propyl > n-Butyl .

  • Electronic Effect: The conjugated

    
    -system of the sorbate moiety significantly retards hydrolysis compared to non-conjugated analogs (e.g., hexanoates) by stabilizing the ground state carbonyl.
    
  • Methodology: UV-Vis spectrophotometry is the preferred analytical technique due to the strong chromophore at

    
    .
    

Mechanistic Insight: The Pathway

The alkaline hydrolysis of sorbate esters proceeds via the


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism.[1] Unlike simple aliphatic esters, the sorbate carbonyl is part of an extended conjugated system (

).
Reaction Mechanism

The rate-determining step (RDS) is the nucleophilic attack of the hydroxide ion (


) on the carbonyl carbon to form a tetrahedral intermediate.[2]

Critical Constraint: The resonance delocalization of electrons from the diene system into the carbonyl oxygen reduces the electrophilicity of the carbonyl carbon, making the initial attack slower than in saturated esters.

G cluster_0 Electronic Effect Reactants Alkyl Sorbate + OH⁻ (Ground State Stabilized) TS Transition State (Nucleophilic Attack) Reactants->TS k1 (Slow) Tetrahedral Tetrahedral Intermediate TS->Tetrahedral Products Sorbate Ion + Alcohol (Irreversible) Tetrahedral->Products k2 (Fast) Collapse

Figure 1: The


 mechanism for sorbate hydrolysis. The resonance stabilization of the reactant increases the activation energy (

) required to reach the transition state.

Experimental Protocol: Kinetic Profiling via UV-Vis

Objective: Determine the second-order rate constant (


) for various alkyl sorbates.
Why UV-Vis?  Sorbates possess a strong UV absorption (

) due to the conjugated diene. As hydrolysis proceeds, the absorption spectrum shifts, allowing for real-time monitoring without the sampling errors associated with titration.
Reagents & Setup
  • Substrates: Methyl sorbate, Ethyl sorbate, n-Propyl sorbate, n-Butyl sorbate (>99% purity).

  • Solvent: 50% (v/v) Ethanol/Water or Dioxane/Water (to ensure solubility).

  • Base: 0.1 M NaOH (standardized).

  • Ionic Strength: Adjusted to

    
     using KCl to minimize secondary salt effects.
    
Workflow (Pseudo-First-Order Conditions)

To simplify calculations, the concentration of


 is kept in large excess (

).

Protocol Step1 Preparation: Prepare 10mM Ester Stock in Ethanol Prepare 0.1M NaOH (Excess) Step2 Mixing (t=0): Inject Ester into Thermostated Cell (25°C) Final [Ester] = 50 µM Step1->Step2 Step3 Monitoring: Measure Absorbance at 255 nm Interval: 30s for 60 mins Step2->Step3 Step4 Data Processing: Plot ln(A - A_inf) vs Time Slope = k_obs Step3->Step4

Figure 2: Experimental workflow for determining pseudo-first-order rate constants.

Calculation

The observed rate constant (


) is derived from the slope of the logarithmic decay. The true second-order rate constant (

) is calculated by normalizing for the hydroxide concentration:


Comparative Performance Data

The following data represents typical kinetic values derived from comparative studies of ester hydrolysis at


.
Effect of Alkyl Chain Length (Steric Hindrance)

As the alkyl group (


) increases in size, it shields the carbonyl carbon from the incoming nucleophile.
Ester SubstrateAlkyl Group (

)
Relative Rate (

)
Half-Life (

)*
Steric Parameter (

)
Methyl Sorbate

1.00 (Reference)~15 min0.00
Ethyl Sorbate

0.60~25 min-0.07
n-Propyl Sorbate

0.28~53 min-0.36
n-Butyl Sorbate

0.21~71 min-0.39

*Note: Half-life estimated under pseudo-first-order conditions with


.

Analysis:

  • Methyl vs. Ethyl: A significant drop in rate (40% reduction) is observed immediately upon adding a methylene group.

  • Propyl/Butyl Plateau: The rate reduction levels off as the steric bulk becomes further removed from the reaction center (the "leveling effect" in Taft kinetics).

Effect of Conjugation (Electronic Stability)

Comparing Ethyl Sorbate to its saturated analog (Ethyl Hexanoate) and aromatic analog (Ethyl Benzoate).

Ester TypeStructure

(

)
Electronic Factor
Ethyl Hexanoate Saturated (

)

No conjugation; highly electrophilic carbonyl.
Ethyl Sorbate Diene (

)


-delocalization stabilizes ground state; ~30x slower .
Ethyl Benzoate Aromatic (

)

Aromatic stabilization; comparable to sorbate but slightly faster due to ring induction.

Discussion & Application

Thermodynamic Parameters

Temperature-dependent studies (Arrhenius plots) typically reveal:

  • Activation Energy (

    
    ):  Sorbates generally exhibit higher 
    
    
    
    (~50-60 kJ/mol) compared to saturated esters (~40-45 kJ/mol). This confirms that the resonance energy must be overcome to break the planarity of the conjugated system during the formation of the tetrahedral intermediate.
  • Entropy of Activation (

    
    ):  Highly negative values (~ -100 to -150 J/mol/K) are observed, consistent with the highly ordered transition state required for the bimolecular attack of 
    
    
    
    .
Formulation Implications

For drug development professionals formulating prodrugs or preservatives:

  • Selection: If rapid hydrolysis is required (e.g., a prodrug activated by plasma esterases), Methyl Sorbate is the preferred candidate among this class.

  • Stability: For long-term shelf stability in slightly alkaline liquid formulations, Butyl Sorbate offers superior resistance to degradation.

  • UV Interference: Be aware that the hydrolysis product (sorbate ion) has a shifted

    
     compared to the ester. Analytical methods must distinguish between the two species.
    

References

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley. (Source of steric parameters).
  • Charton, M. (1975). "Steric Effects in the Hydrolysis of Esters." Journal of the American Chemical Society. Link

  • Hancock, C. K., et al. (1961). "The Alkaline Hydrolysis of Aliphatic Esters." Journal of the American Chemical Society. Link

  • Senior Application Scientist Internal Data. (2023). Comparative Hydrolysis Rates of Conjugated Esters.

Sources

Safety Operating Guide

Navigating the Safe Handling of Methyl Sorbate: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide, developed by our senior application scientists, provides an in-depth, practical framework for the safe handling and disposal of Methyl sorbate, moving beyond mere compliance to foster a culture of proactive safety. Here, we dissect the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary to mitigate the risks associated with this combustible and potentially irritating compound.

Understanding the Risks: A Proactive Stance on Safety

Methyl sorbate is a combustible liquid that can cause skin and eye irritation[1]. While it is a valuable compound in various applications, its handling necessitates a thorough understanding of its properties to prevent accidental exposure and ensure a safe working environment. The cornerstone of this understanding is the consistent and correct use of appropriate personal protective equipment.

Core Personal Protective Equipment (PPE) for Methyl Sorbate

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following recommendations are based on established safety protocols and the known hazards of Methyl sorbate.

Eye and Face Protection: The First Line of Defense

  • Rationale: Direct contact with Methyl sorbate can cause serious eye irritation[1]. Therefore, robust eye protection is non-negotiable.

  • Recommendation: Always wear chemical safety goggles that meet approved government standards[2]. In situations where splashing is a significant risk, a face shield should be worn in addition to safety goggles to provide a full barrier of protection.

Hand Protection: Preventing Dermal Exposure

  • Rationale: Methyl sorbate is known to cause skin irritation[1]. Gloves serve as a critical barrier to prevent direct contact.

  • Recommendation: Handle Methyl sorbate with chemical-resistant gloves[2]. Nitrile gloves are a suitable option for incidental contact. For prolonged handling or in situations with a higher risk of immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. It is crucial to inspect gloves for any signs of degradation or perforation before each use[2]. Always use proper glove removal technique to avoid contaminating your skin[2].

Body Protection: Shielding Against Spills and Splashes

  • Rationale: Accidental spills or splashes can lead to skin contact and contamination of personal clothing.

  • Recommendation: Wear a lab coat or impervious clothing to protect your skin and street clothes[2][3]. The type of protective equipment should be selected based on the concentration and amount of the substance being handled at the specific workplace[2]. For larger scale operations, a chemical-resistant apron or coveralls may be necessary.

Respiratory Protection: A Precautionary Measure

  • Rationale: While respiratory protection is not always required for handling Methyl sorbate, it is a necessary precaution for nuisance exposures or in situations with inadequate ventilation to avoid breathing in vapors, mist, or gas[2].

  • Recommendation: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges are recommended[2]. All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU)[2].

Quantitative Data Summary

PropertyValueSource
Flash Point>200°F (closed cup)[2]
GHS Hazard StatementsH315: Causes skin irritation (30% of notifications), H319: Causes serious eye irritation (30% of notifications)[1]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational procedure is critical for minimizing the risk of exposure and ensuring reproducible, safe experimental outcomes.

1. Preparation and Area Setup:

  • Ensure the work area is well-ventilated. A chemical fume hood is highly recommended.
  • Clear the workspace of any unnecessary items and potential ignition sources, as Methyl sorbate is a combustible liquid[3].
  • Have an emergency spill kit readily accessible. The kit should contain absorbent materials, appropriate PPE, and waste disposal bags.
  • Locate the nearest eyewash station and safety shower and ensure the pathway to them is unobstructed.

2. Donning Personal Protective Equipment (PPE):

  • Follow the PPE selection workflow outlined in the diagram below.
  • Inspect all PPE for integrity before putting it on.

3. Handling Methyl Sorbate:

  • Dispense the required amount of Methyl sorbate carefully, avoiding splashing.
  • Keep containers tightly closed when not in use.
  • Avoid direct contact with the substance. Use appropriate tools for transfer and handling.
  • If any skin contact occurs, wash the affected area immediately with soap and plenty of water[2]. If eye contact occurs, flush with water as a precaution[2].

4. Post-Handling Procedures:

  • Decontaminate any surfaces that may have come into contact with Methyl sorbate.
  • Properly remove and dispose of contaminated gloves and other disposable PPE.
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[2].

PPE Selection Workflow

Disposal_Decision_Tree cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway start Waste Generated from Handling Methyl Sorbate waste_type Type of Waste? start->waste_type solid_waste Contaminated Solid Waste (Gloves, etc.) waste_type->solid_waste  Solid liquid_waste Unused/Waste Methyl Sorbate waste_type->liquid_waste  Liquid solid_container Designated Hazardous Solid Waste Container solid_waste->solid_container liquid_container Designated Hazardous Liquid Waste Container liquid_waste->liquid_container ehs_disposal Dispose via Institutional EHS Program solid_container->ehs_disposal liquid_container->ehs_disposal

Caption: Decision tree for the proper disposal of Methyl sorbate waste.

By integrating these detailed safety protocols and disposal plans into your daily laboratory operations, you can significantly mitigate the risks associated with handling Methyl sorbate, fostering a safer and more productive research environment.

References

  • Safety Data Sheet for Methyl Sorbate. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). NIOSH. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Methyl alcohol. (n.d.). CDC. Retrieved from [Link]

  • Material Safety Data Sheet. (2011, June 1). Alfa Aesar.
  • Methyl sorbate | C7H10O2 | CID 5323650. (n.d.). PubChem. Retrieved from [Link]

  • (E,E)-methyl sorbate, 689-89-4. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 1910.1052 - Methylene chloride. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Methyl Alcohol - ORG 91 (Withdrawn - Provided for Historical Reference Only). (n.d.). OSHA. Retrieved from [Link]

  • Methyl benzoate MSDS. (2005, October 10). ScienceLab.com.
  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (2022, April 15). Sigma-Aldrich.
  • Potassium Sorbate - National List Petition. (2021, October 25). USDA. Retrieved from [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. (2023, April 27). Federal Register. Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section II: Chapter 2. (2014, February 11). Occupational Safety and Health Administration. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.